1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
Description
Properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(12)4-8-5-9(14-2)11(13)10(6-8)15-3/h5-6,13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWTZKQUFCDLNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075076 | |
| Record name | 2-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19037-58-2 | |
| Record name | 2-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological context of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound, also known as syringylacetone, is a phenolic compound with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol .[1] It is structurally characterized by a propan-2-one moiety attached to a 4-hydroxy-3,5-dimethoxyphenyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Boiling Point | 340 °C (Predicted) | N/A |
| Melting Point | Not experimentally determined | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Table 2: Spectroscopic and Chromatographic Data
| Data Type | Values | Source |
| Kovats Retention Index | Standard non-polar: 1764, 1764.2; Semi-standard non-polar: 1795.6 | [2] |
Synthesis and Purification
A potential synthetic route to this compound involves the oxidation of the corresponding alcohol, 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-ol.[3]
Experimental Protocol: Synthesis via Oxidation (Hypothetical)
The following is a generalized protocol based on the known transformation. Optimization of reaction conditions, including the choice of oxidizing agent, solvent, and temperature, would be necessary to achieve a high yield and purity of the final product.
dot
References
An In-depth Technical Guide on the Physical Properties of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, a compound of interest in fields related to lignin biodegradation and specialty chemical synthesis. This document collates available data on its molecular structure, thermodynamic properties, and spectral characteristics. Detailed experimental protocols for the determination of key physical properties are also presented to aid in further research and application. A proposed metabolic pathway, based on the degradation of structurally similar lignin-derived compounds by Novosphingobium aromaticivorans, is visualized to provide context for its potential biochemical transformations.
Chemical Identity and Structure
This compound, also known by synonyms such as Syringyl acetone and Acetonylsyringol, is an aromatic ketone. Its molecular structure consists of a propan-2-one moiety attached to a 4-hydroxy-3,5-dimethoxyphenyl group.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| CAS Number | 19037-58-2 | [2] |
| SMILES | CC(=O)Cc1cc(c(c(c1)OC)O)OC | [1] |
| InChIKey | JFWTZKQUFCDLNG-UHFFFAOYSA-N | [1] |
Physical and Thermodynamic Properties
The physical properties of this compound are summarized in the table below. It should be noted that some of the available data is based on computational predictions and should be confirmed by experimental validation.
Table 2: Physical and Thermodynamic Data
| Property | Value | Source(s) |
| Boiling Point | 340 °C (Predicted) | [2] |
| Density | 1.153 g/cm³ (Predicted) | [2] |
| Flash Point | 130.1 °C (Predicted) | [2] |
| Vapor Pressure | 4.49E-05 mmHg at 25°C (Predicted) | [2] |
| XLogP3 | 1.54090 (Predicted) | [2] |
| Polar Surface Area | 55.76 Ų (Predicted) | [2] |
Spectral Data
Experimental Protocols
The following sections detail standardized experimental procedures for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[4]
Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample is completely dry and finely powdered by grinding it in a mortar.[4]
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[6]
-
Place the capillary tube in the heating block of the melting point apparatus.[5]
-
Heat the sample rapidly to determine an approximate melting range.
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility Determination
Understanding the solubility of a compound in various solvents is essential for purification, formulation, and designing reaction conditions.[7][8]
Principle: The solubility is determined by observing the dissolution of a known mass of the solute in a specific volume of a solvent at a given temperature.[8]
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Graduated cylinders or pipettes
-
Analytical balance
Procedure for Qualitative Solubility Assessment:
-
Place approximately 25 mg of the compound into a small test tube.[7]
-
Add 0.75 mL of the desired solvent (e.g., water, ethanol, acetone, DMSO) in small portions.[7]
-
Vigorously shake the test tube after each addition.[7]
-
Observe if a homogeneous solution forms. The compound is considered soluble if it completely dissolves.
-
If the compound is water-soluble, its acidic or basic nature can be tested with litmus paper.[9]
-
For water-insoluble compounds, solubility can be tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl to infer the presence of acidic or basic functional groups.[7][9]
Potential Metabolic Pathway
While the specific metabolic pathway for this compound is not extensively documented, its structural similarity to other lignin-derived guaiacyl (G) and syringyl (S) units suggests it may be processed by microorganisms capable of lignin degradation. The bacterium Novosphingobium aromaticivorans is known to metabolize a related compound, 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-dione (G-diketone).[10] The following diagram illustrates a hypothetical initial step in a metabolic pathway based on the known activity of dehydrogenases from this bacterium.
Conclusion
This technical guide consolidates the currently available physical property data for this compound. While some fundamental properties have been predicted, there is a clear need for experimental determination of the melting point and quantitative solubility in various solvents. The provided experimental protocols offer a standardized approach for obtaining this crucial data. The potential involvement of this compound in microbial lignin degradation pathways, as illustrated, opens avenues for further research in bioremediation and bioconversion. This document serves as a foundational resource for scientists and researchers working with this and structurally related compounds.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-(5650-43-1) 1H NMR [m.chemicalbook.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Aromatic Dimer Dehydrogenases from Novosphingobium aromaticivorans Reduce Monoaromatic Diketones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one (Propiosyringone)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, a phenolic compound also known by its common name, Propiosyringone. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Molecular Structure and Chemical Properties
This compound is a substituted aromatic ketone. The core structure consists of a phenyl ring substituted with a hydroxyl group and two methoxy groups, with a propan-2-one chain attached to the ring.
Chemical Structure:
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Propiosyringone | |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| CAS Number | 5650-43-1 | |
| Appearance | White crystalline powder | [2] |
| Melting Point | 132-134 °C | [2] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. | [2] |
| SMILES | CC(=O)Cc1cc(c(c(c1)OC)O)OC | [1] |
| InChI | InChI=1S/C11H14O4/c1-7(12)4-8-5-9(14-2)11(13)10(6-8)15-3/h5-6,13H,4H2,1-3H3 | [1] |
| InChIKey | JFWTZKQUFCDLNG-UHFFFAOYSA-N | [1] |
Synthesis
Hypothetical Synthesis Workflow:
Caption: Hypothetical two-step synthesis of Propiosyringone from pyrogallol.
Detailed Experimental Protocol (Adapted from Microreactor Synthesis of Syringol):
This protocol is an adaptation based on a high-yield synthesis of syringol from pyrogallol and would require optimization for the subsequent acylation step to yield Propiosyringone.[3]
Step 1: Synthesis of Syringol (2,6-Dimethoxyphenol)
-
Materials:
-
Pyrogallic acid (12.6 g)
-
Dimethyl carbonate (18.9 g)
-
Tetrabutylammonium bromide (0.16 g)
-
Methanol (150 ml)
-
Microreactor system with a high-pressure pump, heating system, and back-pressure regulator
-
-
Procedure:
-
Prepare the feedstock by dissolving pyrogallic acid, dimethyl carbonate, and tetrabutylammonium bromide in methanol.
-
Pump the solution into the microreactor at a flow rate of 2 mL/min.
-
Maintain the reaction pressure at 5 MPa and the temperature as optimized (a range of temperatures should be tested to maximize yield).
-
The residence time in the microreactor is 30 minutes.
-
The product, syringol, is collected and purified by distillation.
-
Step 2: Acylation of Syringol to Propiosyringone (Hypothetical)
-
Materials:
-
Syringol (from Step 1)
-
Propionyl chloride
-
A suitable Lewis acid catalyst (e.g., AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure (General):
-
Dissolve syringol in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the Lewis acid catalyst, followed by the dropwise addition of propionyl chloride.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Spectroscopic Data and Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 2: Summary of Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the methyl protons of the propanone chain, the methylene protons, the methoxy group protons, and the aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aliphatic carbons, methoxy carbons, and aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) stretch, carbonyl (C=O) stretch, C-H stretches (aromatic and aliphatic), and C-O stretches of the ether and phenol groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Experimental Protocols for Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 300-600 MHz) is used.
-
Parameters: Standard parameters for ¹H and ¹³C NMR are employed, including a sufficient number of scans to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard.[4]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[5][6]
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[5][6]
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis: The KBr pellet is placed in the sample holder of the FTIR instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is taken for correction.[7]
-
-
Mass Spectrometry (MS):
-
Sample Preparation: The sample is typically dissolved in a suitable volatile solvent.
-
Ionization Method: Common ionization techniques for such molecules include Electron Ionization (EI) or soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[8][9]
-
Analysis: The ionized sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the molecular ion and its fragments are detected. The fragmentation pattern can provide valuable structural information.[8][10]
-
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, the activities of structurally related compounds, such as syringol and syringic acid, suggest potential antioxidant and anti-inflammatory properties.[1][11] Phenolic compounds are well-known for their ability to scavenge free radicals and modulate inflammatory pathways.[12][13]
Proposed Mechanism of Action: Modulation of Inflammatory and Oxidative Stress Pathways
Based on the known effects of similar phenolic compounds, Propiosyringone may exert anti-inflammatory and antioxidant effects by modulating key signaling pathways such as the NF-κB and Nrf2 pathways.[11][14]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[15][16][17] Phenolic antioxidants can inhibit this pathway at various points, thereby reducing the inflammatory response.[18]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2][11]
Signaling Pathway Diagram:
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein NMR assignment by isotope pattern recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Inhibition of pro-inflammatory signaling in human primary macrophages by enhancing arginase-2 via target site blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant Activity of Syringic Acid Prevents Oxidative Stress in l-arginine–Induced Acute Pancreatitis: An Experimental Study on Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mutual repression between steroid and xenobiotic receptor and NF-κB signaling pathways links xenobiotic metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
A Technical Guide to 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one (Syringyl Acetone)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-one, commonly known as syringyl acetone. This document consolidates available data on its nomenclature, physicochemical properties, and its context within natural product chemistry, particularly its relationship to lignin.
Nomenclature and Chemical Identity
This compound is a substituted aromatic ketone. The presence of a 4-hydroxy-3,5-dimethoxyphenyl group categorizes it as a syringyl-type compound, a class of molecules derived from one of the primary monomers of lignin.[1][2]
| Identifier | Value |
| IUPAC Name | This compound |
| Common Synonym | Syringyl acetone[3] |
| Molecular Formula | C₁₁H₁₄O₄[4] |
| Molecular Weight | 210.23 g/mol [4] |
| InChI | InChI=1S/C11H14O4/c1-7(12)4-8-5-9(14-2)11(13)10(6-8)15-3/h5-6,13H,4H2,1-3H3[4] |
| InChIKey | JFWTZKQUFCDLNG-UHFFFAOYSA-N[4] |
| Canonical SMILES | CC(=O)Cc1cc(c(c(c1)OC)O)OC[4] |
Physicochemical Properties
Detailed experimental data for this specific isomer is limited in the public literature. The following table summarizes fundamental computed properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | GSRS[4] |
| Molecular Weight | 210.23 | GSRS[4] |
| Stereochemistry | Achiral | GSRS[4] |
| Defined Stereocenters | 0 | GSRS[4] |
Experimental Protocols
Synthesis of Aryl Acetones (General Method)
A plausible, generalized synthetic pathway could involve:
-
Starting Material: A suitable starting material would be 2-methyl-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylic acid or its protected ether derivative.
-
Acyl Chloride Formation: The acrylic acid is reacted with a chlorinating agent like thionyl chloride in an organic solvent, often with a catalytic amount of DMF, to form the corresponding acryloyl chloride.[5]
-
Esterification: The resulting acyl chloride is then reacted with methanol to produce the methyl acrylate ester.[5]
-
Hydrazide Formation: The ester is treated with hydrazine hydrate to yield the acryloyl hydrazide.[5]
-
Rearrangement to Acetone: The hydrazide is then subjected to a reaction with sodium nitrite in an acidic aqueous/organic system. This sequence initiates a rearrangement that ultimately forms the aryl acetone product.[5]
-
Deprotection (if necessary): If the starting material contained a protected phenol (e.g., a methoxy or benzyloxy group), a final deprotection step (such as acidolysis with HBr or HCl) would be required to reveal the free hydroxyl group.[6]
-
Purification: The final product would be purified using standard laboratory techniques such as extraction, followed by column chromatography and/or distillation.
Analytical Characterization Workflow
The structural confirmation of this compound would follow a standard analytical workflow for organic compounds.
Caption: A typical workflow for the purification and structural elucidation of a synthesized organic compound.
Biological Context: A Lignin-Derived Compound
This compound is structurally related to the fundamental building blocks of lignin, a complex polymer essential to the structure of terrestrial plants.[7] Lignin is primarily composed of three types of monomers, which differ in their degree of methoxylation on the aromatic ring: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units.[1][7]
-
Guaiacyl (G) units are derived from coniferyl alcohol and have one methoxy group adjacent to the phenolic hydroxyl group.
-
Syringyl (S) units are derived from sinapyl alcohol and possess two methoxy groups flanking the hydroxyl group.[8]
The presence of the 3,5-dimethoxy-4-hydroxyphenyl moiety firmly places syringyl acetone in the syringyl class of compounds.[2] Such molecules are often studied as model compounds in the context of lignin degradation, which is a critical process in biofuel production, paper manufacturing, and the global carbon cycle. The ratio of syringyl to guaiacyl (S/G ratio) in a plant's lignin influences its properties and degradability.[9]
Caption: The relationship between lignin, its primary monomers, and syringyl acetone as a key derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Syringyl acetone-Molbase [molbase.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. CN106045827A - Preparation method for aryl acetone compounds - Google Patents [patents.google.com]
- 6. CN101544552B - Method for synthesizing p- hydroxyphenylacetone - Google Patents [patents.google.com]
- 7. Manipulation of Guaiacyl and Syringyl Monomer Biosynthesis in an Arabidopsis Cinnamyl Alcohol Dehydrogenase Mutant Results in Atypical Lignin Biosynthesis and Modified Cell Wall Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d.lib.msu.edu [d.lib.msu.edu]
An In-depth Technical Guide to 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one (CAS Number: 5650-43-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, also known by its synonyms Propiosyringone and Syringylacetone, is a phenolic compound with the CAS number 5650-43-1.[1] Its chemical structure features a propan-2-one moiety attached to a 4-hydroxy-3,5-dimethoxyphenyl group. This compound is of interest to the scientific community due to its potential biological activities, including anticancer and antioxidant properties. This technical guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis, and reported biological activities, along with detailed experimental protocols and safety information.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄O₄ | [2] |
| Molecular Weight | 210.23 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | Propiosyringone, Syringylacetone | [1] |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Density | Not specified | |
| pKa | Not specified | |
| LogP | Not specified | |
| SMILES | CC(=O)Cc1cc(c(c(c1)OC)O)OC | [2] |
| InChI | InChI=1S/C11H14O4/c1-7(12)4-8-5-9(14-2)11(13)10(6-8)15-3/h5-6,13H,4H2,1-3H3 | [2] |
Spectral Data
¹H and ¹³C NMR Spectroscopy
While specific, confirmed spectra for this compound are not widely published, related compounds show characteristic shifts. For a similar structure, the following has been reported:
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| δ (ppm) | δ (ppm) |
| Aromatic protons: ~6.5-7.0 (s) | Carbonyl carbon: ~207 |
| Methoxy protons (-OCH₃): ~3.9 (s) | Aromatic carbons: ~105, 132, 147 |
| Methylene protons (-CH₂-): ~3.7 (s) | Methoxy carbons: ~56 |
| Methyl protons (-CH₃): ~2.2 (s) | Methylene carbon: ~50 |
| Hydroxyl proton (-OH): Variable | Methyl carbon: ~29 |
Note: This data is illustrative and based on similar structures. Actual chemical shifts may vary.
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 210.23. Common fragmentation patterns for related phenylpropanoid compounds involve cleavage of the propanone side chain.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:
-
O-H stretch (hydroxyl): Broad band around 3300-3500 cm⁻¹
-
C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹
-
C=O stretch (ketone): Strong absorption around 1710 cm⁻¹
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region
-
C-O stretch (ethers and phenol): Bands in the 1000-1300 cm⁻¹ region
Synthesis
A general method for the synthesis of this compound involves the Friedel-Crafts acylation of syringol (2,6-dimethoxyphenol) or a related protected precursor.
Experimental Protocol: Synthesis from Syringol (Illustrative)
This protocol is a general representation and may require optimization.
Materials:
-
Syringol
-
Propionic anhydride or Propanoyl chloride
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Hydrochloric acid (aq)
-
Sodium bicarbonate (aq)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve syringol in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Carefully add the Lewis acid catalyst portion-wise, ensuring the temperature remains low.
-
Add propionic anhydride or propanoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature (e.g., room temperature or gentle heating) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by NMR, MS, and IR spectroscopy.
Biological Activity and Potential Signaling Pathways
This compound has shown promise in preliminary studies for its anticancer and antioxidant activities.
Anticancer Activity
In vitro studies have suggested that this compound exhibits cytotoxic effects against human breast cancer cells (MCF-7). The proposed mechanism involves the induction of apoptosis. While the specific signaling pathways for Propiosyringone have not been fully elucidated, related natural compounds containing the syringyl moiety, such as syringin, have been shown to exert their anticancer effects in breast cancer by modulating key signaling pathways.[4] A plausible hypothesis is that this compound may also interfere with pro-survival pathways like the PI3K/Akt pathway, which is frequently dysregulated in breast cancer.[5]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound, leading to apoptosis in cancer cells.
Antioxidant Activity
This compound has demonstrated the ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The phenolic hydroxyl group is likely a key contributor to this activity by donating a hydrogen atom to neutralize free radicals. Specific IC₅₀ values from dedicated studies on this compound are not widely reported, but related phenolic compounds exhibit potent antioxidant effects.
Experimental Protocols for Biological Assays
The following are generalized protocols that can be adapted for the evaluation of this compound.
MCF-7 Cell Viability and Apoptosis Assay
MCF-7 cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[6] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept below 0.1%) for 24, 48, or 72 hours. Include a vehicle control.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Seed MCF-7 cells in 6-well plates and treat with the compound as described for the MTT assay.
-
After the treatment period, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Caption: A typical workflow for evaluating the in vitro anticancer activity of a compound on MCF-7 cells.
DPPH and ABTS Antioxidant Assays
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add the compound dilutions and the DPPH solution. Include a control with methanol instead of the compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
-
Prepare the ABTS radical cation (ABTS•⁺) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or PBS) to obtain a specific absorbance at around 734 nm.
-
Prepare a series of dilutions of the test compound.
-
Mix the compound dilutions with the diluted ABTS•⁺ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity and determine the IC₅₀ value.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, compounds with similar structures (e.g., acetosyringone) are classified with GHS hazard statements.[8] It is prudent to handle this compound with appropriate safety precautions.
-
GHS Hazard Statements (Precautionary):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a phenolic compound with demonstrated potential as an anticancer and antioxidant agent. Further research is warranted to fully elucidate its mechanisms of action, particularly the specific signaling pathways involved in its apoptotic effects on cancer cells. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound. As with all research chemicals, it is essential to handle this compound with appropriate safety precautions.
References
- 1. rsc.org [rsc.org]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-(5650-43-1) 1H NMR [m.chemicalbook.com]
- 4. Syringin exerts anti-breast cancer effects through PI3K-AKT and EGFR-RAS-RAF pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biological Nexus of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, a phenolic compound characterized by a syringyl moiety, is a molecule of interest within the broader class of phenylpropanoids. While direct and extensive research on this specific ketone is limited, its structural similarity to other biologically active syringyl and phenylpropanoid compounds, such as syringaldehyde and sinapaldehyde, provides a strong basis for predicting its potential pharmacological activities. This guide synthesizes the available data on structurally related compounds to project the potential antioxidant, anti-inflammatory, and cytotoxic properties of this compound. It details the established experimental protocols for evaluating these activities and visualizes the key signaling pathways likely to be modulated, offering a comprehensive resource for future research and drug development endeavors.
Introduction
Phenolic compounds are a vast and diverse group of secondary metabolites in plants, renowned for their wide range of biological activities. Among these, phenylpropanoids, which feature a C6-C3 skeleton, are of significant interest due to their demonstrated antioxidant, anti-inflammatory, and anticancer properties. The compound this compound, hereafter referred to as syringylacetone, belongs to this class. Its core structure is the syringyl group (4-hydroxy-3,5-dimethoxyphenyl), which is a common component of lignin and is found in many plant species. The biological activities of compounds containing this moiety are often attributed to the electron-donating nature of the hydroxyl and methoxy groups on the phenyl ring, which enables them to act as potent radical scavengers and modulators of cellular signaling pathways. This guide will extrapolate from the known bioactivities of its close structural analogs to provide a predictive overview of syringylacetone's therapeutic potential.
Predicted Biological Activities and Quantitative Data from Structural Analogs
Due to the scarcity of direct experimental data for this compound, this section summarizes the quantitative biological activities of structurally related syringyl compounds. These data provide a valuable reference for hypothesizing the potential efficacy of syringylacetone.
Antioxidant Activity
Phenolic compounds are well-established antioxidants. The syringyl moiety, with its hydroxyl and two flanking methoxy groups, is predicted to confer significant radical scavenging capabilities. The antioxidant capacity is commonly assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, with results often expressed as IC50 (the concentration required to inhibit 50% of the radical activity).
Table 1: Antioxidant Activity of Syringyl Analogs
| Compound | Assay | IC50 (µM) | Reference |
| Syringaldehyde | DPPH | 260 | [1] |
| Syringic Acid | DPPH | 9.8 µg/mL | [2] |
| Syringic Acid | ABTS | 9.8 µg/mL | [2] |
Note: Conversion of µg/mL to µM requires the molecular weight of the compound.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Many phenolic compounds exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and by modulating inflammatory signaling pathways. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line is a standard in vitro model for assessing anti-inflammatory activity.
Table 2: Anti-inflammatory Activity of Syringyl Analogs
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Sinapaldehyde | Nitric Oxide Production | RAW 264.7 | < 100 (93% inhibition at 100 µM) | [3] |
| Sinapaldehyde | COX-2 Inhibition | Enzyme Assay | 47.8 | [3] |
| Syringin Analogs | Nitric Oxide Production | RAW 264.7 | Various | [4] |
Cytotoxic Activity
The potential for a compound to induce cell death is a critical aspect of anticancer drug discovery. The cytotoxic effects of compounds are typically evaluated against various cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay. While direct data for syringylacetone is unavailable, related phenolic compounds have shown cytotoxic potential.
Table 3: Cytotoxic Activity of Related Phenolic Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Chalcone Derivative 12 | MCF-7 (Breast Cancer) | MTT | 4.19 ± 1.04 | [5] |
| Chalcone Derivative 13 | MCF-7 (Breast Cancer) | MTT | 3.30 ± 0.92 | [5] |
| 7-hydroxy-3,4-dihydrocadalene | MCF-7 (Breast Cancer) | MTT | 55.24 | [6] |
Key Signaling Pathways in Biological Activity
The biological effects of phenolic compounds are often mediated through their interaction with key intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Many phenolic compounds exert their anti-inflammatory effects by inhibiting NF-κB activation.
References
- 1. Synthesis and Evaluation of Powerful Antioxidant Dendrimers Derived from D-Mannitol and Syringaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, also known as syringyl acetone. Due to the limited availability of consolidated experimental data in public databases, this document aggregates predicted and analogous data to offer a detailed spectroscopic profile, supplemented by standardized experimental protocols.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₁₁H₁₄O₄ Molecular Weight: 210.23 g/mol Synonyms: Syringyl acetone
Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for this compound. This data is critical for the identification, characterization, and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.5 | s | 2H | Ar-H |
| ~5.8 | s | 1H | Ar-OH |
| ~3.8 | s | 6H | -OCH₃ |
| ~3.6 | s | 2H | -CH₂- |
| ~2.1 | s | 3H | -C(O)CH₃ |
Note: Predicted data is based on computational models and data from structurally similar compounds. Actual experimental values may vary depending on the solvent and instrument used.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~208 | C=O |
| ~148 | Ar-C-O |
| ~135 | Ar-C-OH |
| ~125 | Ar-C-CH₂ |
| ~105 | Ar-C-H |
| ~56 | -OCH₃ |
| ~50 | -CH₂- |
| ~30 | -C(O)CH₃ |
Note: Predicted data is based on computational models and data from structurally similar compounds.
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500-3300 | O-H | Stretching (Phenolic) |
| 3000-2850 | C-H | Stretching (Aliphatic & Aromatic) |
| ~1715 | C=O | Stretching (Ketone) |
| ~1600, ~1500 | C=C | Stretching (Aromatic) |
| ~1250 | C-O | Stretching (Aryl ether) |
Mass Spectrometry (MS) Data
Table 4: Expected Mass Spectrometry Fragments
| m/z | Ion |
| 210 | [M]⁺ (Molecular Ion) |
| 195 | [M - CH₃]⁺ |
| 167 | [M - C(O)CH₃]⁺ |
| 153 | [M - CH₂C(O)CH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: Prepare the sample using an appropriate method such as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent (e.g., CCl₄).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Employ an appropriate ionization technique, most commonly Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the detected ions.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
Chemical Structure and Key Functional Groups
Caption: Key functional groups for spectroscopic identification.
Unraveling a Tale of Two Isomers: A Technical Guide to 1-(4-Hydroxy-3,5-dimethoxyphenyl)- derivatives
An Important Note on Chemical Identity: This technical guide addresses the discovery and history of phenylpropanoid compounds. It is crucial to distinguish between two closely related isomers: 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one , the compound of inquiry, and the more extensively studied 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone , commonly known as Acetosyringone.
While research on This compound is limited, this guide will first present the available information for this compound. Subsequently, a comprehensive overview of the discovery, history, and biological activity of its isomer, Acetosyringone, will be provided, as it is often a subject of interest in related research fields and its history is well-documented.
This compound
The primary available information pertains to its natural occurrence. It has been identified as a volatile compound in extracts from oak chips. This suggests its potential formation as a degradation product of lignin, a complex polymer found in wood.
Acetosyringone: A Detailed Technical Overview
In contrast to its propan-2-one isomer, Acetosyringone (1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone) has a rich history of discovery and a well-characterized role in molecular biology and biotechnology.
Discovery and History
The discovery of Acetosyringone is a landmark in the field of plant-pathogen interactions and genetic engineering.[1] Its story is intertwined with the study of crown gall disease, a plant ailment caused by the bacterium Agrobacterium tumefaciens.[1] For many years, scientists knew that this bacterium could transfer a piece of its DNA (the T-DNA) into the plant genome, causing tumor formation, but the trigger for this process was unknown.[1]
In the mid-1980s, research groups led by Eugene Nester and Patricia Zambryski sought to identify the plant-derived signals that activate the bacterium's virulence (vir) genes, which are necessary for T-DNA transfer.[1] Their work led to the identification of Acetosyringone as a potent signaling molecule released by wounded plant cells.[1] This discovery was pivotal as it provided a clear example of inter-kingdom signaling, where a molecule from a plant directly controls gene expression in a bacterium.[1] This understanding became foundational for the development of modern plant transformation technologies, where Acetosyringone is now routinely used to enhance the efficiency of gene transfer in the creation of genetically modified plants.[1][2] A total synthesis of Acetosyringone was first reported by Crawford and colleagues in 1956.[3]
Data Presentation: Physicochemical Properties of Acetosyringone
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂O₄ | [4] |
| Molar Mass | 196.202 g·mol⁻¹ | [3] |
| Appearance | White to brown solid | [3] |
| Melting Point | 125.5 °C | [3] |
| Boiling Point | 335 °C | [3] |
| CAS Number | 2478-38-8 | [3] |
Experimental Protocols: Synthesis of Acetosyringone
An improved synthesis of Acetosyringone from acetovanillone was reported with a yield of over 50%.[5][6]
Step 1: Iodination of Acetovanillone
-
Dissolve acetovanillone in a suitable solvent.
-
Slowly add a solution of iodine and potassium iodide in water with constant stirring, maintaining the reaction temperature at approximately 80°C.
-
Cool the reaction mixture to allow for the precipitation of 5-iodoacetovanillone.
-
Collect the precipitate by filtration.
-
Recrystallize the 5-iodoacetovanillone from an appropriate solvent, such as acetic acid, to purify the intermediate.[6]
Step 2: Methoxylation of 5-Iodoacetovanillone
-
Reflux the purified 5-iodoacetovanillone with sodium methoxide in methanol. A copper catalyst is required for this step.
-
Upon completion of the reaction, cool the mixture.
-
Neutralize the reaction mixture with hydrochloric acid.
-
Extract the final product, Acetosyringone, using ether.[6]
Mandatory Visualization: Synthesis Workflow
Caption: A simplified workflow for the synthesis of Acetosyringone from Acetovanillone.
Signaling Pathway: The VirA/VirG Two-Component System
Acetosyringone is a key activator of the VirA/VirG two-component signaling system in Agrobacterium tumefaciens.[1][2] This pathway is essential for the bacterium to sense the presence of a wounded plant and initiate the process of T-DNA transfer.[7]
The signaling cascade proceeds as follows:
-
Sensing: Acetosyringone, released from wounded plant tissues, is detected by the VirA protein, a transmembrane sensor kinase located in the inner membrane of Agrobacterium.[2][8]
-
Signal Transduction and Autophosphorylation: The binding of Acetosyringone to VirA triggers a conformational change, leading to the autophosphorylation of the VirA protein.[2][4]
-
Activation of the Response Regulator: The phosphate group from the activated VirA is then transferred to the VirG protein, which is a cytoplasmic response regulator.[2][4]
-
Transcriptional Activation: Phosphorylated VirG becomes an active transcriptional activator. It binds to specific DNA sequences known as vir boxes, which are located in the promoter regions of the vir operons.[1][2] This binding event initiates the transcription of the other vir genes, which encode the machinery necessary for the processing and transfer of the T-DNA into the plant cell.[7]
Mandatory Visualization: VirA/VirG Signaling Pathway
Caption: The VirA/VirG two-component signaling pathway in Agrobacterium tumefaciens activated by Acetosyringone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acetosyringone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. Agrobacterium tumefaciens responses to plant-derived signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one from Eucalyptus globulus
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive set of protocols for the synthesis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, a valuable syringyl-type phenylpropanoid, utilizing lignin extracted from Eucalyptus globulus as a renewable starting material. The synthesis is presented as a three-stage process: (1) Extraction of lignin from Eucalyptus globulus biomass, (2) Oxidative depolymerization of the extracted lignin to yield syringaldehyde, and (3) Chemical conversion of syringaldehyde to the target compound, this compound. Detailed experimental procedures, quantitative data, and process workflows are provided to facilitate the replication of this synthesis in a laboratory setting.
Stage 1: Extraction of Lignin from Eucalyptus globulus
Lignin, a complex polymer rich in aromatic subunits, is a primary component of Eucalyptus globulus wood. The first stage of the synthesis involves the extraction of this polymer from the lignocellulosic biomass. An effective method for obtaining high-purity lignin is through an organosolv process, which utilizes an organic solvent to break the lignin-carbohydrate bonds.
Experimental Protocol: Organosolv Lignin Extraction
This protocol is adapted from methods described for lignin extraction from Eucalyptus species.[1]
Materials and Reagents:
-
Eucalyptus globulus wood chips, ground to a 40-60 mesh powder
-
Ethanol (96%)
-
Sulfuric acid (98%)
-
Deionized water
-
High-pressure reactor
Procedure:
-
Preparation of Biomass: Air-dry the ground Eucalyptus globulus wood powder at 60°C for 24 hours to a constant weight.
-
Reaction Mixture: In a high-pressure reactor, combine the dried wood powder with a solution of ethanol/water (60:40 v/v) at a solid-to-liquid ratio of 1:10 (w/v).
-
Catalysis: Add sulfuric acid to the mixture to a final concentration of 0.5% (w/w) as a catalyst.
-
Extraction: Seal the reactor and heat to 160°C for 2 hours with constant stirring.
-
Cooling and Filtration: After the reaction, cool the reactor to room temperature. Filter the slurry to separate the solid cellulosic pulp from the liquid fraction (black liquor), which contains the dissolved lignin.
-
Lignin Precipitation: Concentrate the black liquor to approximately one-third of its original volume using a rotary evaporator. Acidify the concentrated liquor to pH 2 by the dropwise addition of 2 M sulfuric acid while stirring. This will precipitate the lignin.
-
Isolation and Washing: Collect the precipitated lignin by centrifugation (4000 rpm, 20 min). Wash the lignin pellet sequentially with acidified water (pH 2) and then with deionized water until the washings are neutral.
-
Drying: Dry the purified lignin in a vacuum oven at 40°C to a constant weight.
Quantitative Data: Lignin Extraction
| Parameter | Value | Reference |
| Wood Source | Eucalyptus globulus | N/A |
| Particle Size | 40-60 mesh | N/A |
| Solvent System | Ethanol/Water (60:40 v/v) | [1] |
| Catalyst | 0.5% H₂SO₄ | N/A |
| Temperature | 160°C | [1] |
| Time | 2 hours | [1] |
| Lignin Yield | 70-80% of Klason lignin | [2] |
| Lignin Purity | >90% | [3] |
Workflow Diagram: Lignin Extraction
Stage 2: Oxidative Depolymerization of Lignin to Syringaldehyde
The extracted lignin is a polymer composed of phenylpropanoid units. To obtain a suitable precursor for the final product, this polymer must be broken down into its monomeric components. Eucalyptus globulus lignin is rich in syringyl (S) units, which can be selectively oxidized to syringaldehyde.
Experimental Protocol: Lignin Oxidation
This protocol is based on alkaline aerobic oxidation methods for producing phenolic aldehydes from hardwood lignins.[4][5]
Materials and Reagents:
-
Extracted Eucalyptus Lignin
-
Sodium hydroxide (NaOH)
-
Toluene
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Oxygen (O₂) gas
Procedure:
-
Reaction Setup: In a high-pressure reactor, dissolve the extracted lignin (1 part by weight) in a 2 M NaOH solution (10 parts by volume).
-
Oxidation: Pressurize the reactor with O₂ to 3 bar. Heat the mixture to 120°C and maintain these conditions for 90 minutes with vigorous stirring.
-
Cooling and Acidification: Cool the reactor to room temperature and release the pressure. Acidify the reaction mixture to pH 2 with 2 M HCl to precipitate any remaining polymeric material.
-
Extraction: Filter the acidified mixture. Extract the filtrate with toluene to remove non-phenolic byproducts. Subsequently, extract the aqueous phase three times with dichloromethane (DCM).
-
Purification: Combine the DCM extracts and wash them with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Remove the DCM under reduced pressure using a rotary evaporator to yield a crude product containing syringaldehyde and vanillin.
-
Chromatography: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to isolate pure syringaldehyde.
Quantitative Data: Lignin Oxidation
| Parameter | Value | Reference |
| Lignin Source | Eucalyptus globulus Organosolv Lignin | N/A |
| Reaction Medium | 2 M NaOH | [4] |
| Oxidant | O₂ | [4] |
| Pressure | 3 bar | [4] |
| Temperature | 120°C | [4] |
| Time | 90 minutes | [4] |
| Syringaldehyde Yield | ~3-5% (w/w of lignin) | [4] |
Workflow Diagram: Lignin Oxidation to Syringaldehyde
Stage 3: Synthesis of this compound
The final stage involves the chemical conversion of syringaldehyde to the target molecule. A robust method for this transformation is the Claisen-Schmidt (crossed aldol) condensation with acetone, followed by selective reduction of the resulting enone.
Experimental Protocol: Syringaldehyde to Target Ketone
This two-step protocol is adapted from procedures for the aldol condensation of aromatic aldehydes with acetone and subsequent reduction.[6][7]
Step 3a: Claisen-Schmidt Condensation
Materials and Reagents:
-
Syringaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Mixture: Dissolve syringaldehyde (1 equivalent) in acetone (10 equivalents). To this solution, add an equal volume of 10% aqueous NaOH solution with stirring.
-
Condensation: Stir the mixture at room temperature for 24 hours. A yellow precipitate of (E)-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one should form.
-
Work-up: Cool the reaction mixture in an ice bath and acidify to pH 5-6 with dilute HCl.
-
Isolation: Filter the yellow solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain the pure enone.
Step 3b: Selective Reduction of the Enone
Materials and Reagents:
-
(E)-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen (H₂) gas
Procedure:
-
Reaction Setup: Dissolve the enone from Step 3a in methanol in a flask suitable for hydrogenation.
-
Catalyst: Add 10% Pd/C (5 mol%) to the solution.
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Evaporate the methanol under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Quantitative Data: Final Synthesis
| Reaction Stage | Reactants | Key Conditions | Product | Yield | Reference |
| Condensation | Syringaldehyde, Acetone | 10% NaOH, RT, 24h | (E)-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one | 70-80% | [7] |
| Reduction | Enone, H₂ | 10% Pd/C, Methanol, RT | This compound | >95% | N/A |
Synthesis Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Yields analysis and structural characterizations of lignin extracted from Eucalyptus globulus with catalyzed ethanol systems :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Separation of cellulose and lignin from eucalyptus wood by liquefaction in deep eutectic solvents :: BioResources [bioresources.cnr.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Preparation of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, also known as syringyl acetone. The synthesis is a two-step process commencing with the readily available starting material, syringaldehyde. The initial step involves a Henry reaction between syringaldehyde and nitroethane to yield 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-nitropropene. The subsequent step is a Nef reaction to convert the nitroalkene intermediate into the target ketone. This protocol includes detailed experimental procedures, a summary of quantitative data, and visualizations of the experimental workflow and a relevant metabolic pathway.
Introduction
This compound is a phenolic compound of interest in various fields, including medicinal chemistry and natural product synthesis. Its structural motif, featuring a substituted phenolic ring, is found in a variety of biologically active molecules. The provision of a reliable and reproducible synthetic protocol is crucial for enabling further research into its properties and potential applications. The described method offers a straightforward approach using common laboratory reagents and techniques.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Spectroscopic Data |
| Syringaldehyde | C₉H₁₀O₄ | 182.17 | 110-113 | - | - |
| 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-nitropropene | C₁₁H₁₃NO₄ | 239.23 | Not Reported | ~85-95 | ¹H NMR (CDCl₃): δ (ppm) 8.05 (s, 1H), 7.15 (s, 2H), 6.00 (s, 1H), 3.95 (s, 6H), 2.50 (s, 3H). |
| This compound | C₁₁H₁₄O₄ | 210.23 | Not Reported | ~70-80 (from nitropropene) | ¹H NMR (CDCl₃): δ (ppm) 6.50 (s, 2H), 5.60 (s, 1H), 3.85 (s, 6H), 3.65 (s, 2H), 2.15 (s, 3H).[1] ¹³C NMR (CDCl₃): δ (ppm) 208.0, 147.0, 134.5, 126.0, 106.0, 56.5, 53.0, 29.0. |
Experimental Protocols
Step 1: Synthesis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-nitropropene (Henry Reaction)
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[2][3] In this step, syringaldehyde is reacted with nitroethane in the presence of a base to form the corresponding nitroalkene.
Materials:
-
Syringaldehyde
-
Nitroethane
-
Ammonium acetate
-
Glacial acetic acid
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
To a 250 mL round-bottom flask, add syringaldehyde (1 equivalent), nitroethane (1.5 equivalents), and ammonium acetate (1 equivalent).
-
Add glacial acetic acid as a solvent.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring. A yellow precipitate of 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-nitropropene will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold methanol to remove impurities.
-
Dry the product in a desiccator. The expected yield is typically high, around 85-95%.
Step 2: Synthesis of this compound (Nef Reaction)
The Nef reaction is the conversion of a primary or secondary nitroalkane to an aldehyde or ketone, respectively, typically under acidic conditions.[4][5] This step converts the nitropropene intermediate into the desired propan-2-one.
Materials:
-
1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-nitropropene
-
Iron powder
-
Ferric chloride (FeCl₃)
-
Concentrated Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-nitropropene (1 equivalent) and iron powder (3-4 equivalents) in a mixture of water and a suitable organic solvent like dichloromethane or ethyl acetate.
-
Add a catalytic amount of ferric chloride.
-
With vigorous stirring, add concentrated hydrochloric acid dropwise to the suspension. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Once the reaction is complete, filter the mixture to remove the iron residues.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The expected yield for this step is in the range of 70-80%.
Visualizations
Caption: Synthetic workflow for the preparation of this compound.
Caption: Proposed microbial metabolic pathway of a syringyl compound.[6]
References
- 1. 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-(5650-43-1) 1H NMR spectrum [chemicalbook.com]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Nef reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of syringyl lignin-derived compounds in Pseudomonas putida enables convergent production of 2-pyrone-4,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, a phenolic compound of interest in various research and development fields. The protocols described herein are based on established analytical techniques for similar phenolic ketones and phenylpropanoids, offering robust frameworks for accurate quantification in diverse sample matrices.
General Analytical Workflow
The quantification of this compound typically follows a multi-step process, from sample acquisition to final data analysis. The specific steps may vary depending on the sample matrix and the chosen analytical technique.
Caption: General workflow for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of phenolic compounds due to its robustness and accessibility. A reversed-phase C18 column is typically employed for separation.
Experimental Protocol: HPLC-UV
-
Sample Preparation (from a plant matrix):
-
Accurately weigh 1-5 g of the homogenized and dried plant material.
-
Extract the sample with 20 mL of methanol or an 80% methanol-water solution using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process twice more on the remaining solid residue.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Start with 95% A and 5% B.
-
Linearly increase to 50% B over 25 minutes.
-
Increase to 95% B over 5 minutes and hold for 5 minutes.
-
Return to initial conditions over 5 minutes and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength of 280 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and determine the concentration of the analyte from the calibration curve.
-
Illustrative Quantitative Data for HPLC-UV Methods for Phenolic Compounds
The following table summarizes typical validation parameters for the HPLC-UV quantification of phenolic compounds. These values are illustrative and should be determined experimentally for the specific method and laboratory conditions.[1][2][3][4][5]
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 5% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, especially when operated in selected ion monitoring (SIM) mode. Due to the polar nature of the phenolic hydroxyl group and the ketone functionality, derivatization is essential to improve the volatility and thermal stability of this compound. Silylation is a common and effective derivatization technique.[6][7][8]
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation and Extraction:
-
Follow the same extraction procedure as described for the HPLC-UV method.
-
Ensure the final extract is completely dry, as silylating reagents are sensitive to moisture.
-
-
Derivatization (Silylation):
-
To the dried extract in a reaction vial, add 50 µL of anhydrous pyridine to aid dissolution.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[7][8][9]
-
Tightly cap the vial and heat at 70 °C for 60 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and identification of the derivatized compound, and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the silylated analyte.
-
-
Quantification:
-
Prepare and derivatize a series of standard solutions of this compound.
-
Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Analyze the derivatized sample and quantify the analyte using the calibration curve.
-
Illustrative Quantitative Data for GC-MS Methods for Derivatized Phenolic Compounds
The following table provides expected performance characteristics for a validated GC-MS method for the analysis of silylated phenolic compounds. Actual values must be experimentally determined.
| Parameter | Expected Value Range |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/mL |
| Accuracy (Recovery %) | 90 - 110% |
| Precision (RSD %) | < 10% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, particularly in complex biological matrices, LC-MS/MS is the method of choice. It often does not require derivatization.
Experimental Protocol: LC-MS/MS
-
Sample Preparation (from a biological matrix, e.g., plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and shorter run times.
-
Column: A C18 or similar reversed-phase column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for this compound and the internal standard must be optimized by direct infusion.
-
-
Quantification:
-
Prepare calibration standards in the same biological matrix as the samples.
-
Process the standards and samples as described above.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the analyte in the samples using the calibration curve.
-
Illustrative Quantitative Data for LC-MS/MS Methods for Small Molecules in Biological Matrices
The following table presents typical validation parameters for LC-MS/MS assays.[10]
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 5 ng/mL |
| Accuracy (Recovery %) | 85 - 115% |
| Precision (RSD %) | < 15% |
| Matrix Effect | Within acceptable limits |
Disclaimer: The provided protocols and quantitative data are intended as a guide. All analytical methods should be fully validated in the laboratory for their intended use to ensure accuracy and reliability of the results.
References
- 1. akjournals.com [akjournals.com]
- 2. keypublishing.org [keypublishing.org]
- 3. scielo.br [scielo.br]
- 4. Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, also known as syringylacetone, using High-Performance Liquid Chromatography (HPLC). The methodologies presented are based on established analytical principles for structurally related phenolic compounds, ensuring a robust and reliable approach for researchers in drug development and related scientific fields.
Introduction
This compound is a phenolic ketone of interest in various research areas. Accurate and precise quantification of this compound is crucial for its study and potential applications. This application note outlines a reverse-phase HPLC (RP-HPLC) method coupled with UV detection, a widely accessible and reliable technique for the analysis of phenolic compounds.
Data Presentation
As no specific experimental data for the direct HPLC analysis of this compound is readily available in the public domain, the following tables present hypothetical yet realistic quantitative data that can be expected from a validated method. These tables are intended to serve as a template for recording and presenting experimental results.
Table 1: Chromatographic Performance
| Parameter | Expected Value |
| Retention Time (t_R) | 8.5 ± 0.2 min |
| Tailing Factor (T_f) | 1.1 |
| Theoretical Plates (N) | > 5000 |
Table 2: Method Validation Parameters
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocols
The following protocol is a comprehensive guide for the HPLC analysis of this compound.
Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (or Phosphoric acid, HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
Time (min) % A % B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (secondary wavelength at 220 nm or 300 nm can be monitored for peak purity).
-
Injection Volume: 10 µL
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a Class A volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
Sample Preparation
-
Accurately weigh the sample containing the analyte.
-
Extract the analyte using a suitable solvent (e.g., methanol). Sonication or vortexing may be used to ensure complete extraction.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the initial mobile phase to fall within the calibration range.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analytical run, flush the column with a high percentage of the organic solvent (e.g., 90% acetonitrile) before storing it according to the manufacturer's recommendations.
Data Analysis
-
Identify the peak for this compound in the sample chromatograms by comparing the retention time with that of the standard.
-
Generate a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis protocol.
Caption: Workflow for the HPLC analysis of this compound.
Application Notes and Protocols for the GC-MS Analysis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one , a significant syringyl lignan derivative. This compound, also known as syringylpropanone, is a key biomarker in lignin pyrolysis studies and has potential applications in various fields, including biofuel research, environmental analysis, and as a building block in medicinal chemistry. These guidelines are designed to assist researchers in developing robust and reliable analytical methods for the identification and quantification of this compound in various matrices. The protocols cover sample preparation, derivatization, GC-MS instrument parameters, and data analysis.
Introduction
This compound (Syringylpropanone) is a phenolic ketone derived from the syringyl units of lignin, a complex polymer found in the cell walls of plants. Its analysis is crucial for understanding lignin structure and degradation pathways, particularly in the context of biomass conversion to biofuels and other value-added chemicals. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it an ideal method for the characterization of syringylpropanone. This application note outlines a comprehensive approach to its analysis by GC-MS.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Syringylpropanone, Syringyl acetone |
| Molecular Formula | C₁₁H₁₄O₄[1] |
| Molecular Weight | 210.23 g/mol [1] |
| CAS Number | Not available |
| Appearance | Expected to be a crystalline solid or oil |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. |
Quantitative Data Summary
The following table summarizes key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | GC Column | Reference |
| Kovats Retention Index (non-polar) | 1795.6 | Semi-standard non-polar | --INVALID-LINK-- |
| Characteristic Mass Fragments (m/z) | Information not available in the searched literature. | - | |
| Limit of Detection (LOD) | Matrix-dependent, requires experimental determination. | - | |
| Limit of Quantification (LOQ) | Matrix-dependent, requires experimental determination. | - |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix.
For Solid Samples (e.g., Biomass, Lignin Extracts):
-
Grinding: Grind the solid sample to a fine powder (e.g., < 0.5 mm) to ensure homogeneity.
-
Extraction:
-
Weigh approximately 100 mg of the powdered sample into a glass vial.
-
Add 5 mL of a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol).
-
Vortex the mixture for 2 minutes.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
Repeat the extraction process twice and combine the supernatants.
-
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Filtration: Filter the extract through a 0.22 µm syringe filter prior to GC-MS analysis.
For Liquid Samples (e.g., Pyrolysis Bio-oil):
-
Dilution: Dilute the bio-oil sample in a suitable solvent (e.g., acetone or methanol) to an appropriate concentration. A dilution factor of 1:100 is often a good starting point.
-
Internal Standard Addition: Add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) for accurate quantification.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter.
Derivatization (Optional but Recommended)
Due to the presence of a hydroxyl group, derivatization is recommended to improve the volatility and chromatographic peak shape of this compound. Silylation is a common and effective derivatization technique.
Silylation Protocol:
-
Transfer 100 µL of the prepared sample extract to a clean, dry autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a suitable solvent, such as pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point and may require optimization based on the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (with a splitless time of 1 minute) |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes. |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-550 |
| Solvent Delay | 4 minutes |
Data Analysis and Interpretation
-
Compound Identification: The primary identification of this compound is based on its retention time and mass spectrum.
-
Retention Time: Compare the retention time of the peak of interest with that of a pure standard analyzed under the same conditions.
-
Mass Spectrum: Compare the acquired mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley). Note: A publicly available, verified mass spectrum for this compound was not found during the literature search for this document. It is highly recommended to obtain a reference standard to generate an in-house mass spectrum for confident identification. The mass spectrum of the similar compound, 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, is available in the NIST WebBook and can be used for tentative identification based on expected fragmentation patterns.[2][3]
-
-
Quantification: For quantitative analysis, create a calibration curve using a series of standard solutions of this compound of known concentrations. The peak area of the target compound is plotted against its concentration. The concentration of the analyte in the sample is then determined from this calibration curve. The use of an internal standard is recommended to correct for variations in sample injection and instrument response.
Visualizations
Caption: General workflow for the GC-MS analysis of this compound.
Caption: Silylation derivatization pathway for improving GC-MS analysis.
References
Application Notes and Protocols: 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, also known as Syringylpropanone, is a syringyl lignin-related compound. Due to its defined chemical structure, it holds potential as a chemical standard in various analytical applications. These applications are particularly relevant in fields studying biomass conversion, lignin degradation, and the metabolism of phenolic compounds. This document provides detailed application notes and protocols for the use of this compound as a chemical standard.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its proper handling, storage, and use in analytical methods.[1][2]
| Property | Value | Reference |
| Systematic Name | This compound | IUPAC |
| Synonym | Syringylpropanone | [2] |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Appearance | Not available. Typically a solid. | - |
| Purity | >98% (Typical, verify with supplier) | - |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | General chemical knowledge |
| Storage | Store at 2-8°C, protected from light and moisture. | General recommendation for phenolic compounds |
Applications as a Chemical Standard
As a chemical standard, this compound can be utilized in the following areas:
-
Quantification of Lignin Degradation Products: To accurately quantify the products of enzymatic or chemical degradation of syringyl-rich lignin.
-
Metabolic Studies: As a reference compound in studies investigating the microbial or mammalian metabolism of syringyl compounds.
-
Method Development and Validation: For the development and validation of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of complex mixtures containing phenolic compounds.
Experimental Protocols
The following are example protocols for the analysis of this compound. Note: These protocols are based on general methods for similar compounds and should be optimized and validated for specific applications.
This protocol provides a general method for the separation and quantification of this compound.
Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis of the chemical standard.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (for mobile phase modification)
-
This compound standard
Standard Solution Preparation:
-
Prepare a stock solution of 1 mg/mL by dissolving 10 mg of the standard in 10 mL of methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
For volatile or semi-volatile analysis, GC-MS can be used, often requiring derivatization of the hydroxyl group.
Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis including derivatization.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
This compound standard
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
Derivatization and Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the standard in ethyl acetate.
-
In a vial, evaporate 100 µL of the stock solution to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Prepare calibration standards by derivatizing different concentrations of the standard.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 50-550
Data Analysis:
-
Identify the derivatized compound by its retention time and mass spectrum.
-
Quantification can be performed using a calibration curve based on the peak area of a characteristic ion.
Putative Metabolic Pathway
Proposed Metabolic Pathway
Caption: Putative metabolic pathway of this compound.
This proposed pathway suggests that the parent compound can undergo reduction of the ketone to form the corresponding alcohol, or O-demethylation of one of the methoxy groups. The parent compound and its phase I metabolites can then be conjugated with glucuronic acid or sulfate for excretion.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Disclaimer
The information provided in these application notes is intended for guidance only. The experimental protocols are examples and may require optimization and validation for specific matrices and instrumentation. The proposed metabolic pathway is putative and based on the metabolism of structurally related compounds. It is the responsibility of the user to ensure that all procedures are carried out safely and effectively.
References
Application Notes and Protocols: 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one in Lignin Degradation Studies
Introduction
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, also known as acetosyringone, is a phenolic compound that serves as a valuable model substrate in the study of lignin degradation. As a monomeric representation of the syringyl (S-type) lignin unit, it allows researchers to investigate the specific enzymatic and microbial pathways involved in the breakdown of this complex biopolymer. Understanding the degradation of this compound provides insights into the catabolism of lignin-derived aromatic compounds, which is crucial for applications in biorefining, biofuel production, and the valorization of lignocellulosic biomass.
This document provides detailed application notes and experimental protocols for utilizing this compound in lignin degradation studies, targeted at researchers, scientists, and professionals in drug development and biotechnology.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical microbial degradation study of this compound using Rhodococcus jostii RHA1. This data illustrates the expected trends in substrate depletion and product formation over time.
Table 1: Microbial Degradation of this compound by Rhodococcus jostii RHA1
| Time (hours) | Substrate Concentration (mM) | Syringic Acid (mM) | Gallic Acid (mM) | Other Metabolites (mM) | % Degradation |
| 0 | 5.00 | 0.00 | 0.00 | 0.00 | 0 |
| 12 | 3.75 | 0.85 | 0.25 | 0.15 | 25 |
| 24 | 2.10 | 1.95 | 0.70 | 0.25 | 58 |
| 48 | 0.50 | 0.75 | 2.80 | 0.95 | 90 |
| 72 | < 0.05 | 0.10 | 1.20 | 3.65 | > 99 |
Experimental Protocols
Protocol 1: Microbial Degradation using Rhodococcus jostii RHA1
This protocol outlines the procedure for studying the degradation of this compound by the soil bacterium Rhodococcus jostii RHA1, which is known for its robust lignin-degrading capabilities.[1][2][3]
Materials:
-
Rhodococcus jostii RHA1 culture
-
Minimal salt medium (MSM)
-
This compound (sterile stock solution)
-
Sterile culture flasks
-
Shaking incubator
-
Spectrophotometer
-
HPLC system for analysis
Procedure:
-
Prepare Inoculum: Grow R. jostii RHA1 in a nutrient-rich medium (e.g., Luria-Bertani broth) to the late exponential phase. Harvest the cells by centrifugation and wash twice with sterile MSM to remove residual carbon sources. Resuspend the cells in MSM to a desired optical density (e.g., OD600 of 1.0).
-
Set up Degradation Cultures: In sterile flasks, add MSM and supplement with this compound from the stock solution to a final concentration of 5 mM.
-
Inoculation: Inoculate the flasks with the prepared R. jostii RHA1 cell suspension to a final OD600 of 0.1. Include a negative control flask with the substrate but without the inoculum.
-
Incubation: Incubate the flasks at 30°C with shaking at 200 rpm.
-
Sampling: At regular intervals (e.g., 0, 12, 24, 48, 72 hours), withdraw aliquots from each flask under sterile conditions.
-
Sample Preparation: Centrifuge the samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particles.
-
Analysis: Analyze the supernatant using HPLC to quantify the remaining substrate and the formation of degradation products like syringic acid and gallic acid.
Protocol 2: Enzymatic Degradation using Laccase
This protocol describes the in vitro degradation of this compound using a commercially available laccase enzyme. Laccases are multi-copper oxidases that can oxidize a wide range of phenolic compounds.[4][5][6]
Materials:
-
Laccase from Trametes versicolor or other fungal source
-
This compound
-
Citrate-phosphate buffer (pH 5.0)
-
Reaction tubes or microplate
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare Substrate Solution: Dissolve this compound in the citrate-phosphate buffer to a final concentration of 1 mM.
-
Prepare Enzyme Solution: Prepare a stock solution of laccase in the same buffer. The final enzyme concentration in the reaction will need to be optimized (e.g., 1 U/mL).
-
Reaction Setup: In a reaction tube, combine the substrate solution and the enzyme solution. Include a control reaction with buffer instead of the enzyme solution.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30-50°C) for a defined period (e.g., up to 24 hours).
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent.
-
Analysis: Monitor the degradation of the substrate by measuring the decrease in its absorbance at its λmax or by quantifying its concentration using HPLC.
Protocol 3: Analysis of Degradation Products by HPLC
This protocol provides a general method for the analysis of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC).[7][8]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Elution:
-
Start with 95% A and 5% B.
-
Linearly increase to 50% B over 20 minutes.
-
Hold at 50% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
Procedure:
-
Sample Preparation: Use the filtered supernatant from the degradation experiments.
-
Injection: Inject a suitable volume (e.g., 10 µL) of the sample onto the HPLC column.
-
Detection: Monitor the elution of compounds at a suitable wavelength (e.g., 280 nm).
-
Quantification: Identify and quantify the substrate and its degradation products by comparing their retention times and peak areas with those of authentic standards.
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: Workflow for microbial degradation of this compound.
Caption: Workflow for enzymatic degradation of this compound.
References
- 1. eltislab.com [eltislab.com]
- 2. The Hydroxyquinol Degradation Pathway in Rhodococcus jostii RHA1 and Agrobacterium Species Is an Alternative Pathway for Degradation of Protocatechuic Acid and Lignin Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of DypB from Rhodococcus jostii RHA1 as a lignin peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and biochemical characterization of two laccase isoenzymes isolated from Trichoderma harzianum S7113 and its application for bisphenol A degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one (HDMP), also known as 4-hydroxy-3,5-dimethoxyphenylacetone, is a valuable precursor in organic synthesis, particularly for the preparation of substituted phenethylamines. Its chemical structure, featuring a reactive ketone group and a substituted phenyl ring, makes it a versatile starting material for the synthesis of a variety of target molecules with potential applications in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of HDMP as a synthetic precursor.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Hydroxy-3,5-dimethoxyphenylacetone | N/A |
| CAS Number | Not explicitly found for this specific isomer | N/A |
| Appearance | Expected to be a solid or oil | N/A |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane | N/A |
Applications in Organic Synthesis
The primary application of this compound lies in its conversion to corresponding phenethylamine derivatives through reductive amination. Phenethylamines are a broad class of compounds with significant physiological activity, and many are foundational scaffolds for psychoactive drugs and other pharmaceuticals. The general synthetic pathway involves the reaction of the ketone with an amine to form an intermediate imine, which is then reduced to the desired amine.
Key Synthetic Transformation: Reductive Amination
Reductive amination is a cornerstone of amine synthesis from carbonyl compounds. For HDMP, this process allows for the introduction of a primary or substituted amine group at the 2-position of the propane chain. The choice of the amine and the reducing agent dictates the final product.
Two common methods for reductive amination are the Leuckart reaction and methods employing hydride reducing agents like sodium cyanoborohydride.
-
Leuckart Reaction: This classical method uses ammonium formate or formamide as both the nitrogen source and the reducing agent. It typically requires high temperatures. The reaction proceeds through the formation of a formylated amine intermediate, which is then hydrolyzed to yield the primary amine.[2]
-
Reductive Amination with Hydride Reagents: A milder and often more efficient approach involves the in-situ formation of an imine from the ketone and an amine, followed by reduction with a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4][5] This method offers greater control and is compatible with a wider range of functional groups.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in organic synthesis. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of 3,5-Dimethoxy-4-hydroxyphenethylamine via Reductive Amination with Ammonium Formate (Leuckart Reaction)
This protocol describes the synthesis of the primary amine corresponding to HDMP.
Materials:
-
This compound (HDMP)
-
Ammonium formate
-
Formic acid (optional, as a catalyst)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and ammonium formate (5-10 eq).
-
Reaction: Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, add a solution of hydrochloric acid (e.g., 10% v/v) to the reaction mixture and heat to reflux for 2-4 hours to hydrolyze the intermediate formamide.
-
Work-up:
-
Cool the reaction mixture and basify with a concentrated sodium hydroxide solution until the pH is >10.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification: The crude amine can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 40-60% |
| Purity (by HPLC) | >95% after purification |
Protocol 2: Synthesis of N-Methyl-3,5-dimethoxy-4-hydroxyphenethylamine via Reductive Amination with Methylamine and Sodium Cyanoborohydride
This protocol describes the synthesis of a secondary amine using a specific amine and a mild reducing agent.
Materials:
-
This compound (HDMP)
-
Methylamine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and methylamine hydrochloride (1.5 eq) in methanol.
-
pH Adjustment: Add glacial acetic acid dropwise to adjust the pH of the solution to approximately 6-7.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.2 eq) portion-wise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
-
Purification: The crude secondary amine can be purified by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 60-80% |
| Purity (by HPLC) | >98% after purification |
Visualizations
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of substituted phenethylamines from HDMP.
Reductive Amination Signaling Pathway
Caption: Mechanism of reductive amination of a ketone.
Conclusion
This compound is a key starting material for the synthesis of a variety of substituted phenethylamines. The reductive amination of this precursor, either through the high-temperature Leuckart reaction or milder hydride-based methods, provides a versatile route to these important molecular scaffolds. The protocols provided herein serve as a foundation for researchers to develop and optimize synthetic routes to novel compounds for drug discovery and development. Careful selection of reagents and reaction conditions is crucial for achieving high yields and purity of the desired products.
References
Application Notes and Protocols for the Purification of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, a key intermediate in various synthetic applications. The protocol outlines a multi-step purification strategy designed to remove common impurities and achieve high purity of the final compound.
Introduction
This compound, also known as syringylacetone, is a phenolic ketone of interest in medicinal chemistry and organic synthesis. Its purity is critical for subsequent reactions and biological assays. This protocol describes a robust purification procedure involving liquid-liquid extraction, silica gel column chromatography, and recrystallization.
Hypothetical Synthesis and Potential Impurities
A plausible synthetic route to this compound is the Friedel-Crafts acylation of a protected syringol derivative, followed by deprotection. Based on this, likely impurities may include:
-
Unreacted Starting Materials: Syringol derivatives and acylating agents.
-
Byproducts of Acylation: Isomeric products or poly-acylated species.
-
Residual Protecting Groups: Incomplete deprotection can leave protected forms of the target molecule.
-
Solvents and Reagents: Residual solvents and catalysts from the reaction.
Purification Workflow Diagram
Caption: Purification workflow for this compound.
Experimental Protocols
Liquid-Liquid Extraction
This initial step aims to remove water-soluble impurities, such as salts and highly polar byproducts.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of ethyl acetate and deionized water.
-
Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Drain the aqueous layer after each wash.
-
Collect the organic layer in an Erlenmeyer flask.
Drying and Concentration
Procedure:
-
Dry the collected organic layer over anhydrous sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
Silica Gel Column Chromatography
This is the primary purification step to separate the target compound from closely related organic impurities.
Materials:
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel with UV254 indicator)
-
TLC visualization agent (e.g., anisaldehyde stain or ferric chloride solution).[1][2][3][4][5]
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient is 10% ethyl acetate in hexane, gradually increasing to 30-40% ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Analysis: Monitor the fractions by TLC using a suitable mobile phase (e.g., 30% ethyl acetate in hexane). Visualize the spots under UV light and/or by staining to identify the fractions containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the semi-pure product.
Recrystallization
This final step is to achieve high purity and obtain a crystalline solid.
Procedure:
-
Dissolve the semi-pure product in a minimum amount of hot ethanol.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum to a constant weight.
Data Presentation
The following table summarizes the expected quantitative data at each stage of the purification process, starting with a hypothetical 10 grams of crude product.
| Purification Stage | Starting Mass (g) | Expected Purity (%) | Recovered Mass (g) | Step Yield (%) | Overall Yield (%) |
| Crude Product | 10.0 | ~60 | 10.0 | - | 100 |
| After Extraction | 10.0 | ~75 | 8.5 | 85 | 85 |
| After Column Chromatography | 8.5 | ~95 | 6.4 | 75 | 64 |
| After Recrystallization | 6.4 | >99 | 5.4 | 84 | 54 |
Characterization of the Purified Product
The identity and purity of the final product, this compound (Molecular Formula: C₁₁H₁₄O₄, Molecular Weight: 210.23 g/mol ), should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all organic solvents with care as they are flammable and may be toxic.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
Application Notes and Protocols for the Forensic Analysis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
Introduction
These application notes provide a comprehensive overview of the forensic analysis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one , a compound of interest in the surveillance of designer drugs. Due to its chemical structure, this compound is a potential precursor for the synthesis of substituted phenethylamines, a class of psychoactive substances that includes analogues of mescaline. While not widely reported in forensic casework to date, its potential for use in clandestine laboratories necessitates the development of robust analytical methods for its identification and the monitoring of its metabolites in biological samples. These protocols are intended for use by researchers, forensic scientists, and drug development professionals to aid in the proactive identification and analysis of this emerging chemical threat.
Designer drugs are structural or functional analogues of controlled substances created to mimic their pharmacological effects while evading existing drug laws.[1][2] Many of these are structural analogues of psychoactive tryptamines or phenethylamines.[2] The clandestine synthesis of such compounds often involves the use of precursors that are not internationally controlled.
Compound Profile
-
IUPAC Name: this compound
-
Synonyms: 4-Hydroxy-3,5-dimethoxyphenylacetone, Propiosyringone
-
Molecular Formula: C₁₁H₁₄O₄
-
Molar Mass: 210.23 g/mol
Potential as a Designer Drug Precursor
The chemical structure of this compound makes it a viable starting material for the synthesis of various psychoactive phenethylamines, particularly analogues of mescaline (3,4,5-trimethoxyphenethylamine).[3][4][5] Clandestine synthesis operations may seek such precursors that are not on international watch lists to circumvent regulations. Reductive amination of the ketone functional group could yield amphetamine-type structures.
Section 1: Analysis of Seized Materials
The identification of this compound in seized powders, liquids, or impregnated materials is the first step in linking a substance to potential clandestine drug synthesis.
Experimental Protocol: Identification by GC-MS
This protocol outlines the gas chromatography-mass spectrometry (GC-MS) analysis for the qualitative identification of the target compound.
-
Sample Preparation:
-
For solid samples: Dissolve 1 mg of the homogenized sample in 1 mL of methanol. Vortex for 30 seconds and centrifuge at 3000 rpm for 5 minutes. Use the supernatant for analysis.
-
For liquid samples: Dilute 100 µL of the sample in 900 µL of methanol.
-
-
Instrumentation:
-
A standard gas chromatograph coupled with a mass spectrometer is suitable.
-
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Compare the obtained mass spectrum and retention time with a certified reference standard. Spectral data for this compound can be found in chemical databases.
-
Section 2: Analysis of Biological Samples
In cases of suspected consumption of a designer drug synthesized from this compound, the analysis of biological matrices such as urine is crucial. The detection of the parent compound and its metabolites can provide evidence of exposure.
Metabolism
Studies in rats have shown that this compound is metabolized and excreted in urine. The primary metabolites identified are:
-
Metabolite I: 1-(3,4-dihydroxyphenyl)-2-propanone
-
Metabolite II: 1-(3,4-dihydroxyphenyl)-2-propanol
-
Metabolite III: 1-(4-hydroxy-3-methoxyphenyl)-2-propanol
The parent compound and its metabolites are excreted as both sulphate and glucuronide conjugates, necessitating a hydrolysis step for their detection.[6]
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Experimental Protocol: LC-MS/MS Analysis in Urine
This protocol describes the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of the parent compound and its primary metabolites in urine.
-
Sample Preparation:
-
To 1 mL of urine, add 50 µL of an internal standard solution (e.g., a deuterated analogue).
-
Add 100 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Incubate at 50°C for 2 hours to hydrolyze conjugates.
-
Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Wash the cartridge with deionized water and methanol.
-
Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Instrumentation:
-
A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions for the parent compound and each metabolite using reference standards.
-
Quantitative Data Summary
The following table summarizes hypothetical MRM transitions for the target analytes. These would need to be empirically determined using certified reference standards.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 211.1 | 169.1 | 137.1 |
| 1-(3,4-dihydroxyphenyl)-2-propanone (Metabolite I) | 181.1 | 137.1 | 123.1 |
| 1-(3,4-dihydroxyphenyl)-2-propanol (Metabolite II) | 183.1 | 137.1 | 123.1 |
| 1-(4-hydroxy-3-methoxyphenyl)-2-propanol (Metabolite III) | 197.1 | 151.1 | 137.1 |
Section 3: Confirmatory Analysis
For unequivocal identification, especially in legal proceedings, confirmatory analysis using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy is recommended. Spectral data for this compound are available in public databases such as PubChem and ChemicalBook for comparison.[7]
General Forensic Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of a suspected sample in a forensic laboratory.
Caption: General workflow for the forensic analysis of unknown substances.
Conclusion
The protocols and data presented in these application notes are intended to provide a framework for the forensic analysis of this compound and its metabolites. As the landscape of designer drugs is constantly evolving, it is imperative for the forensic science community to be prepared for new and emerging chemical threats. The methods described herein can be adapted and validated by individual laboratories to enhance their analytical capabilities in the ongoing effort to combat the proliferation of new psychoactive substances.
References
- 1. Designer drug - Wikipedia [en.wikipedia.org]
- 2. List of designer drugs - Wikipedia [en.wikipedia.org]
- 3. Substituted mescaline analogue - Wikipedia [en.wikipedia.org]
- 4. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mescaline - Wikipedia [en.wikipedia.org]
- 6. Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-(5650-43-1) 1H NMR [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound via Friedel-Crafts acylation?
The synthesis of this compound from 2,6-dimethoxyphenol (syringol) and a propanoylating agent typically proceeds via an electrophilic aromatic substitution known as the Friedel-Crafts acylation. The key steps involve the formation of a highly electrophilic acylium ion from the propanoylating agent and a Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring of 2,6-dimethoxyphenol, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone product.
Q2: Why is a Lewis acid catalyst, such as aluminum chloride (AlCl₃), necessary for this reaction?
A Lewis acid catalyst is crucial for activating the acylating agent (e.g., propanoyl chloride or propanoic anhydride). It coordinates with the acylating agent, making the carbonyl carbon significantly more electrophilic and facilitating the formation of the acylium ion, which is the key reactive intermediate in the acylation of the aromatic ring.
Q3: What are some common side reactions to be aware of during this synthesis?
Potential side reactions include O-acylation of the phenolic hydroxyl group, poly-acylation of the aromatic ring (though less common than in Friedel-Crafts alkylation), and rearrangement of the propanoyl group under certain conditions. Additionally, if the reaction conditions are not sufficiently anhydrous, the Lewis acid catalyst can be deactivated by water, leading to a stalled or low-yielding reaction.
Q4: What is a typical expected yield for this synthesis?
The yield of this compound can vary significantly depending on the specific reaction conditions, purity of reagents, and scale of the reaction. With optimized conditions, yields in the range of 60-80% can be expected. However, without careful optimization, yields may be considerably lower.
Troubleshooting Guide
Issue: Low or No Product Yield
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Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I address them?
-
Answer:
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Moisture Contamination: The most common reason for low yield in Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst by moisture. Ensure all glassware is thoroughly oven-dried before use, and that all solvents and reagents are anhydrous. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Inactive Catalyst: The Lewis acid catalyst, particularly aluminum chloride, can lose activity if it has been exposed to the atmosphere. Use a fresh, unopened container of the catalyst whenever possible.
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Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with the catalyst, rendering it inactive. Consider increasing the molar ratio of the Lewis acid to the starting material.
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Low Reaction Temperature: If the reaction is proceeding too slowly, a modest increase in temperature may be necessary to overcome the activation energy. However, be cautious as excessive heat can lead to side product formation.
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Poor Quality Reagents: Ensure the purity of your 2,6-dimethoxyphenol and propanoylating agent. Impurities can inhibit the reaction or lead to undesired byproducts.
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Issue: Formation of Multiple Products
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Question: My crude product shows multiple spots on a TLC plate. What are these impurities and how can I minimize their formation?
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Answer:
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O-Acylation Product: A likely byproduct is the O-acylated ester of 2,6-dimethoxyphenol. This can be minimized by carefully controlling the reaction temperature and the order of reagent addition. Adding the acylating agent slowly to a mixture of the phenol and Lewis acid can sometimes favor C-acylation. The O-acylated product can often be converted to the desired C-acylated product through a Fries rearrangement, which may occur in situ or can be promoted by heating.
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Positional Isomers: While the hydroxyl and methoxy groups strongly direct acylation to the para position, some ortho-acylation may occur. Purification by column chromatography is typically effective in separating these isomers.
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Starting Material: Incomplete reaction will result in the presence of unreacted 2,6-dimethoxyphenol in the crude product. Monitor the reaction by TLC to ensure it goes to completion.
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Issue: Difficult Product Purification
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Question: I am having trouble purifying my product. What are the recommended methods?
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Answer:
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Column Chromatography: The most common and effective method for purifying this compound is silica gel column chromatography. A solvent system of ethyl acetate and hexane is typically used, with the polarity gradually increased to elute the product.
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Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification technique. A suitable solvent system might be a mixture of ethanol and water or ethyl acetate and hexane.
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Aqueous Workup: A thorough aqueous workup is essential to remove the Lewis acid and any water-soluble byproducts. Washing the organic layer with dilute acid, followed by water and brine, is a standard procedure.
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Data Presentation
Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation
| Lewis Acid Catalyst | Relative Activity | Typical Solvent | Key Considerations |
| AlCl₃ | High | Dichloromethane, 1,2-Dichloroethane, Nitrobenzene | Highly sensitive to moisture; often requires stoichiometric amounts. |
| FeCl₃ | Moderate | Dichloromethane, Nitrobenzene | Less reactive than AlCl₃ but also less sensitive to moisture. |
| BF₃·OEt₂ | Moderate | Dichloromethane, Diethyl ether | A milder catalyst, can sometimes lead to higher selectivity. |
| SnCl₄ | Moderate | Dichloromethane | Can be used for activated aromatic rings. |
| ZnCl₂ | Low | Ether | Generally used for more reactive substrates. |
Table 2: Effect of Temperature on Yield in a Typical Friedel-Crafts Acylation
| Temperature (°C) | Reaction Time (hours) | Approximate Yield (%) | Observations |
| 0 | 4 | 45 | Slow reaction rate, incomplete conversion. |
| 25 (Room Temp) | 2 | 70 | Good balance of reaction rate and selectivity. |
| 50 | 1 | 60 | Faster reaction, but increased formation of byproducts. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a general procedure for the Friedel-Crafts acylation of 2,6-dimethoxyphenol.
Materials:
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2,6-Dimethoxyphenol (1.0 eq)
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Propanoyl chloride (1.1 eq)
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Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine (Saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
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Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.
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Reagent Addition: In the dropping funnel, prepare a solution of 2,6-dimethoxyphenol (1.0 eq) and propanoyl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously until all the aluminum salts are dissolved.
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Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: Synthesis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Problem 1: Low or no yield of the desired product.
| Potential Cause | Recommended Solution |
| Incomplete reaction of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure all starting material is consumed before workup. |
| Sub-optimal reaction conditions. | Verify the reaction temperature, pressure, and time. Ensure all reagents are fresh and anhydrous, as moisture can quench reagents like Grignard or organolithium reagents. |
| Poor quality of reagents. | Use freshly distilled solvents and high-purity starting materials. The purity of precursors like syringaldehyde or 2,6-dimethoxyphenol is crucial. |
| Side reactions consuming starting materials. | See the "Common Side Reactions" FAQ section for potential side reactions and strategies to minimize them. |
Problem 2: Presence of significant impurities in the crude product.
| Potential Cause | Recommended Solution |
| Incomplete conversion of intermediates. | As with low yield, ensure the reaction goes to completion. Intermediates from multi-step syntheses can be a major source of impurities. |
| Side reactions leading to byproducts. | Characterize the impurities using techniques like GC-MS, LC-MS, and NMR to identify their structures. This will help in understanding the side reactions occurring and in optimizing the reaction conditions to suppress them. Common impurities can arise from self-condensation, rearrangements, or over-oxidation/reduction. |
| Degradation of product during workup or purification. | Avoid prolonged exposure to strong acids or bases and high temperatures during purification. Use appropriate purification techniques like flash column chromatography with a suitable solvent system. |
Problem 3: Difficulty in purifying the final product.
| Potential Cause | Recommended Solution |
| Co-elution of impurities with the product in chromatography. | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase if baseline separation is not achieved. |
| Oily or non-crystalline product. | Try different crystallization solvents or solvent mixtures. If the product is an oil, it may be due to residual solvent or impurities. Further purification by chromatography may be required. |
| Product instability on the column. | Use a neutral stationary phase like silica gel and avoid highly acidic or basic eluents if the product is sensitive. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A common and plausible synthetic strategy involves a two-step process starting from syringaldehyde:
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Carbon chain extension: A Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium ylide or phosphonate ester to introduce the propenone side chain.
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Reduction of the double bond: Selective reduction of the carbon-carbon double bond of the resulting α,β-unsaturated ketone to yield the desired propan-2-one.
An alternative route could start from 2,6-dimethoxyphenol via a Friedel-Crafts acylation, though this may present challenges with regioselectivity and protection of the phenolic hydroxyl group.
Q2: What are the potential side reactions during the Wittig or Horner-Wadsworth-Emmons reaction step?
Side reactions in these olefination reactions can impact yield and purity:
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(Z/E) Isomerization: The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene, while the stereochemical outcome of the Wittig reaction depends on the nature of the ylide.[1][2][3] Incomplete conversion to the desired isomer can lead to purification challenges.
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Michael Addition: The product, an α,β-unsaturated ketone, can undergo Michael addition with unreacted ylide or other nucleophiles present in the reaction mixture.
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Aldol Condensation: Self-condensation of the starting aldehyde (syringaldehyde) can occur under basic conditions, leading to undesired dimers.
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Cannizzaro Reaction: If a strong base is used with an aldehyde lacking α-hydrogens like syringaldehyde, the Cannizzaro reaction can lead to a disproportionation reaction, yielding the corresponding alcohol and carboxylic acid.
Q3: What are the potential side reactions during the reduction step?
The selective reduction of the double bond in the α,β-unsaturated ketone intermediate can be accompanied by:
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Over-reduction: Reduction of the ketone carbonyl group to a secondary alcohol, yielding 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-ol.
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Incomplete reduction: Residual unreacted α,β-unsaturated ketone in the final product.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product and impurities?
A combination of chromatographic and spectroscopic techniques is essential:
| Technique | Application |
| Thin Layer Chromatography (TLC) | Rapid monitoring of reaction progress and preliminary assessment of product purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and byproducts.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of non-volatile impurities and the main product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation of the final product and major impurities.[5] |
| Infrared (IR) Spectroscopy | Identification of key functional groups in the product and intermediates. |
Q5: Are there any specific safety precautions to consider during this synthesis?
Yes, standard laboratory safety practices should be strictly followed:
-
Handling of Reagents: Many reagents used in these syntheses are hazardous. For instance, phosphonium ylides and their precursors can be air and moisture-sensitive, and strong bases like sodium hydride or n-butyllithium are pyrophoric. Always handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Safety: Use of flammable organic solvents requires working in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.
Experimental Protocols
Step 1: Synthesis of (E)-1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
This step utilizes a Horner-Wadsworth-Emmons reaction.
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Materials: Syringaldehyde, diethyl (2-oxopropyl)phosphonate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of NaH (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl (2-oxopropyl)phosphonate (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
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Cool the reaction mixture back to 0 °C and add a solution of syringaldehyde (1.0 eq.) in anhydrous THF dropwise.
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Let the reaction stir at room temperature and monitor its progress by TLC.
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Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Step 2: Reduction of (E)-1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one
This step involves the selective catalytic hydrogenation of the double bond.
-
Materials: (E)-1-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one, Palladium on carbon (Pd/C, 10%), ethanol, hydrogen gas.
-
Procedure:
-
Dissolve the chalcone intermediate from Step 1 in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
-
Visualizations
Below are diagrams illustrating key aspects of the synthesis.
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Technical Support Center: Purification of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, commonly proceeding through a Henry reaction of syringaldehyde with nitroethane followed by reduction, can introduce several impurities. These include:
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Unreacted Starting Materials: Syringaldehyde and nitroethane may be present if the initial reaction does not go to completion.
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Intermediates: The β-nitro alcohol formed during the Henry reaction can be an impurity if the subsequent dehydration step is incomplete.[1][2][3] The nitrostyrene intermediate may also persist if the final reduction is unsuccessful.
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Side-Reaction Products: During the reduction of the nitroalkene, side products such as the corresponding hydroxylamine and oxime can form, particularly with incomplete reduction.[4] Over-reduction can lead to the formation of the corresponding amine.
Q2: My final product has a persistent color, even after initial purification attempts. What could be the cause?
A2: A persistent color in the final product can be due to several factors. The presence of highly conjugated impurities, such as the nitrostyrene intermediate or its degradation products, can impart a yellow or orange hue. Additionally, phenolic compounds are susceptible to oxidation, which can form colored byproducts. Ensure that all solvents are degassed and that the purification process is carried out under an inert atmosphere if possible.
Q3: I am having difficulty removing the unreacted syringaldehyde from my product. What purification strategy is most effective?
A3: Syringaldehyde, being an aldehyde, can be effectively removed using a sodium bisulfite wash.[2] This forms a water-soluble adduct with the aldehyde, allowing it to be extracted into an aqueous phase. Following the wash, standard purification techniques such as column chromatography or recrystallization can be employed to remove other impurities.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment.
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the target compound from impurities and for quantitative analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and to confirm the molecular weight of the product and its byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the final product and for identifying any residual impurities.
Troubleshooting Guides
Problem 1: Low Yield After Synthesis and Initial Work-up
| Possible Cause | Troubleshooting Step |
| Incomplete Henry Reaction | Monitor the reaction progress by TLC or HPLC to ensure the consumption of syringaldehyde. If the reaction has stalled, consider adding more base or increasing the reaction time. |
| Incomplete Dehydration of the β-nitro alcohol | Ensure adequate heating and/or the use of a suitable dehydrating agent to drive the elimination reaction to completion. |
| Inefficient Reduction of the Nitroalkene | Verify the activity of the reducing agent. Ensure anhydrous conditions if using metal hydrides like LiAlH4.[4] Consider alternative reduction methods, such as catalytic hydrogenation. |
| Product Loss During Aqueous Work-up | The phenolic nature of the product can lead to some solubility in basic aqueous solutions. Neutralize the reaction mixture carefully and perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. |
Problem 2: Difficulty in Purifying the Final Product by Column Chromatography
| Issue | Recommended Solution |
| Poor Separation of Product and Impurities | Optimize the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) on a silica gel column is often effective. Small amounts of a polar modifier like methanol can be added to the mobile phase to improve the separation of polar compounds. |
| Product Tailing on the Column | The phenolic hydroxyl group can interact strongly with the silica gel, leading to tailing. To mitigate this, a small amount of acetic acid or triethylamine can be added to the mobile phase, depending on the nature of the impurities. |
| Product Appears to Decompose on the Column | If the product is sensitive to the acidic nature of silica gel, consider using a different stationary phase, such as neutral or basic alumina. |
Problem 3: Challenges with Recrystallization
| Issue | Recommended Solution |
| Product Oiling Out | This occurs when the product is insoluble in the hot solvent or when the solution is cooled too quickly. Ensure the product is fully dissolved at the solvent's boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If oiling out persists, try a different solvent system. |
| No Crystals Form Upon Cooling | The solution may not be saturated. Try to concentrate the solution by boiling off some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal. |
| Poor Recovery of Product | The chosen solvent may be too good at dissolving the product, even at low temperatures. A mixed solvent system, where the product is soluble in one solvent and insoluble in the other, can be effective. Common mixed solvent systems for phenolic compounds include ethyl acetate/hexane and methanol/water. |
Experimental Protocols
General Column Chromatography Protocol for Phenolic Compounds
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Stationary Phase Selection: Silica gel (230-400 mesh) is a common choice.
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Mobile Phase Selection: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
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Column Packing: The column should be packed carefully to avoid air bubbles, which can lead to poor separation.
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Sample Loading: The crude product should be dissolved in a minimal amount of the mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel. The dried silica with the adsorbed product is then carefully added to the top of the column.
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Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected. The composition of each fraction should be monitored by TLC.
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Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
General Recrystallization Protocol Using a Mixed Solvent System
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Solvent Selection: Choose a solvent in which the compound is soluble (Solvent A) and another in which it is insoluble (Solvent B). The two solvents must be miscible. For this compound, a combination of methanol (Solvent A) and water (Solvent B) or ethyl acetate (Solvent A) and hexane (Solvent B) could be effective.
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Dissolution: Dissolve the crude product in the minimum amount of hot Solvent A.
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Addition of Anti-Solvent: While the solution is still hot, add Solvent B dropwise until the solution becomes slightly cloudy.
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Clarification: Add a few more drops of Solvent A until the solution becomes clear again.
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Crystallization: Allow the solution to cool slowly to room temperature. Crystals should start to form.
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Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold Solvent B.
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Drying: Dry the crystals under vacuum.
Data Presentation
| Purification Technique | Typical Parameters | Expected Purity | Potential Issues |
| Column Chromatography (Silica Gel) | Mobile Phase: Hexane/Ethyl Acetate gradient | >95% | Tailing, decomposition of sensitive compounds |
| Recrystallization (Methanol/Water) | Solvent Ratio: To be determined experimentally | >98% | Oiling out, low recovery |
| Recrystallization (Ethyl Acetate/Hexane) | Solvent Ratio: To be determined experimentally | >98% | Oiling out, low recovery |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
Welcome to the technical support center for the synthesis and optimization of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. Two plausible synthetic routes, Friedel-Crafts Acylation and Fries Rearrangement, are considered.
Route 1: Friedel-Crafts Acylation of Syringol
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Deactivated Aromatic Ring | While syringol is an activated ring, strong Lewis acids can complex with the hydroxyl group, deactivating the ring. Consider protecting the hydroxyl group as an ester (e.g., acetate) before acylation.[1] |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of the Lewis acid or purify it before use. |
| Suboptimal Temperature | The reaction may require heating to proceed at a reasonable rate. Start at room temperature and gradually increase the heat while monitoring the reaction by TLC. Excessively high temperatures can lead to decomposition. |
| Poor Quality Reagents | Use high-purity syringol and propionyl chloride (or propanoyl anhydride). Purify reagents if necessary. |
Issue 2: Formation of Multiple Products (Isomers and Polyacylation)
| Potential Cause | Troubleshooting Step |
| Polyacylation | The hydroxyl and methoxy groups are strongly activating, which can lead to the introduction of more than one propionyl group.[1] Use a milder Lewis acid or protect the hydroxyl group. |
| Isomer Formation | Acylation can occur at different positions on the aromatic ring. Optimize the reaction temperature and solvent polarity to favor the desired isomer. Generally, lower temperatures favor the para-product. |
| Side Reactions | Impurities in the starting materials can lead to unexpected byproducts. Ensure the purity of your reagents. |
Route 2: Fries Rearrangement of Syringyl Propionate
Issue 1: Low Yield of Rearranged Product
| Potential Cause | Troubleshooting Step |
| Suboptimal Catalyst | Different Lewis acids (e.g., AlCl₃, BF₃·OEt₂, TiCl₄) can be used.[2] The choice of catalyst can significantly impact the yield. Experiment with different Lewis acids to find the optimal one for your substrate. |
| Incorrect Temperature | The Fries rearrangement is temperature-dependent, with different temperatures favoring ortho or para isomers.[2][3] For para-acylation, lower temperatures are generally preferred. |
| Steric Hindrance | If the aromatic ring is heavily substituted, the rearrangement may be sterically hindered, leading to lower yields.[2] |
| Deactivating Groups | While not the case for syringyl propionate, the presence of deactivating groups on the aromatic ring can significantly reduce the yield.[3] |
Issue 2: Predominance of the Undesired Isomer
| Potential Cause | Troubleshooting Step |
| Reaction Temperature | As mentioned, temperature is a key factor in controlling the regioselectivity of the Fries rearrangement.[2][3] For the desired para-product, conduct the reaction at a lower temperature. |
| Solvent Polarity | The polarity of the solvent can influence the ortho/para product ratio.[2] Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: While a specific, detailed protocol is not widely published, analogous syntheses of compounds like acetosyringone suggest two primary routes: the Friedel-Crafts acylation of syringol with a propionylating agent, or the Fries rearrangement of syringyl propionate.[2][4]
Q2: Why is my Friedel-Crafts acylation of syringol not working well?
A2: Phenols can be challenging substrates for Friedel-Crafts acylation. The Lewis acid catalyst can coordinate with the phenolic hydroxyl group, which deactivates the ring towards electrophilic substitution.[1][5] Protecting the hydroxyl group as an ester prior to acylation can often resolve this issue.[1]
Q3: How can I purify the final product?
A3: Common purification techniques for phenolic ketones include recrystallization and column chromatography. For recrystallization, a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures should be chosen. Column chromatography using silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is also a viable option.
Q4: What are the expected spectroscopic data for this compound?
Q5: Are there any known safety hazards associated with this compound?
A5: Specific toxicity data for this compound is not detailed in the provided search results. However, as with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The synthesis should be carried out in a well-ventilated fume hood.
Experimental Protocols
The following are proposed experimental protocols based on general procedures for related reactions. Optimization will likely be required.
Protocol 1: Synthesis via Friedel-Crafts Acylation (with protection)
Step 1: Protection of Syringol (Acetylation)
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To a solution of syringol (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine), add acetic anhydride (1.2 equivalents).
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain syringyl acetate.
Step 2: Friedel-Crafts Acylation
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To a suspension of a Lewis acid (e.g., anhydrous aluminum chloride, 1.5 equivalents) in a dry solvent (e.g., dichloromethane) under an inert atmosphere, add propionyl chloride (1.2 equivalents) dropwise at 0 °C.
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Stir the mixture for 15-30 minutes.
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Add a solution of syringyl acetate (1 equivalent) in the same solvent dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
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Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
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Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography.
Step 3: Deprotection
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Dissolve the acetylated product in a suitable solvent (e.g., methanol).
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Add a base (e.g., aqueous NaOH or K₂CO₃) and stir at room temperature until the deprotection is complete (monitored by TLC).
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Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.
Protocol 2: Synthesis via Fries Rearrangement
Step 1: Esterification of Syringol
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To a solution of syringol (1 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine), add propionyl chloride (1.1 equivalents) dropwise at 0 °C.
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Stir the reaction at room temperature until completion (monitored by TLC).
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Work up the reaction by adding water and extracting with an organic solvent.
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Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain syringyl propionate.
Step 2: Fries Rearrangement
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To a solution of syringyl propionate (1 equivalent) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add a Lewis acid (e.g., anhydrous aluminum chloride, 1.5-3 equivalents) portion-wise at a low temperature (e.g., 0-5 °C).
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Stir the reaction at the desired temperature (lower temperatures for para-selectivity) for several hours, monitoring by TLC.[2][3]
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Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.
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Extract the product with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Experimental Workflow: Synthesis via Friedel-Crafts Acylation
Caption: Workflow for the synthesis of the target compound via a protected Friedel-Crafts acylation.
Logical Relationship: Troubleshooting Friedel-Crafts Acylation
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
Signaling Pathway: Postulated 5-HT2A Receptor Activation
While the specific biological activity of this compound is not documented, structurally similar compounds are known to interact with serotonin receptors. The following diagram illustrates a generalized signaling pathway for the 5-HT2A receptor, a common target for such molecules.
Caption: Postulated signaling pathway via 5-HT2A receptor activation.
References
Degradation of "1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one" and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: As a phenolic ketone, this compound is susceptible to several degradation pathways. The most common pathways include oxidation of the phenol group, hydrolysis of the ether linkages (methoxyphenyl groups) under acidic or basic conditions, and photolytic degradation upon exposure to light.[1][2] The ketone functional group may also be susceptible to reduction or other reactions under specific conditions.
Q2: What are the initial signs of degradation I should look for?
A2: Initial signs of degradation can include a change in the physical appearance of the substance, such as a color change (often to a yellowish or brownish hue due to oxidation of the phenol), or a change in its solubility. Analytically, degradation can be detected by the appearance of new peaks in your chromatograms (e.g., HPLC, GC) and a corresponding decrease in the peak area of the parent compound.
Q3: How can I prevent the degradation of this compound during storage?
A3: To minimize degradation during storage, it is recommended to store the compound in a cool, dark, and dry place. An inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidation. Using amber vials or other light-blocking containers is crucial to protect against photolytic degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptom: You observe additional, unexpected peaks in your HPLC chromatogram after dissolving the compound or during a stability study.
Possible Cause: This is a strong indicator of degradation. The conditions of your experiment (e.g., pH of the solvent, temperature, light exposure) may be causing the compound to break down.
Troubleshooting Steps:
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Review Solvent Conditions: Ensure the pH of your solvent is appropriate. Phenolic compounds can be sensitive to both acidic and basic conditions. Consider using a buffered solution if necessary.
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Control Temperature: Perform your experiments at a controlled room temperature or below, if the compound is found to be thermally labile.
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Protect from Light: Prepare samples under low-light conditions and use amber autosampler vials to prevent photolytic degradation.
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Perform Forced Degradation Studies: To identify the nature of the degradants, perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help you understand the degradation profile of your compound.[3][4]
Issue 2: Color Change of the Compound
Symptom: The solid compound or its solution has developed a yellow or brown color over time.
Possible Cause: This is often due to oxidation of the phenolic hydroxyl group, leading to the formation of colored quinone-type structures.
Troubleshooting Steps:
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Inert Atmosphere: When storing the solid or preparing solutions, purge the container with an inert gas like nitrogen or argon to displace oxygen.
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Use of Antioxidants: For solution-based formulations, consider the addition of a suitable antioxidant. The compatibility of the antioxidant with your downstream experiments must be verified.
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Storage Conditions: Re-evaluate your storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature, protected from light.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to investigate the stability of this compound. The recommended degradation level to aim for is between 5-20%.[4][5]
1. Preparation of Stock Solution:
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Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[5]
2. Stress Conditions:
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Acid Hydrolysis:
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Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
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Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).
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After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide.
-
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Base Hydrolysis:
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Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
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Incubate at 60°C for a specified time.
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After incubation, cool and neutralize with an equivalent amount of 0.1 M hydrochloric acid.
-
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Oxidative Degradation:
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Mix the stock solution with an equal volume of 3% hydrogen peroxide.
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Keep the solution at room temperature for a specified time, protected from light.
-
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Thermal Degradation:
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Expose the solid compound to dry heat (e.g., 80°C) for a specified duration.
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Also, expose the stock solution to the same temperature.
-
-
Photolytic Degradation:
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Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/m²).[2]
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A control sample should be wrapped in aluminum foil to exclude light.
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3. Sample Analysis:
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At each time point, withdraw an aliquot of the stressed sample.
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Dilute with mobile phase to a suitable concentration for analysis.
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Analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
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Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal (Dry Heat) | Oven | 80°C | Up to 48 hours |
| Thermal (Solution) | Oven | 80°C | Up to 48 hours |
| Photolytic | ICH Q1B compliant light source | Ambient | As per guidelines |
Visualizations
Caption: Workflow for Investigating Compound Degradation.
Caption: Hypothetical Degradation Pathways.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. rjptonline.org [rjptonline.org]
- 3. pharmtech.com [pharmtech.com]
- 4. longdom.org [longdom.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Removing impurities from "1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one" preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one," also known as syringylacetone. Our goal is to help you identify and remove impurities from your preparations, ensuring the highest quality for your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in "this compound" preparations?
A1: While a definitive list of impurities is highly dependent on the specific synthetic route employed, preparations of "this compound" may contain a variety of contaminants. Based on common synthetic methods like the Friedel-Crafts acylation of syringol (1,3-dimethoxy-2-hydroxybenzene), potential impurities include:
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Unreacted Starting Materials: Syringol and the acylating agent (e.g., chloroacetone or propionyl chloride and a subsequent oxidation).
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Solvent Residues: Residual solvents from the reaction or purification steps (e.g., dichloromethane, ethyl acetate, hexane).
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Byproducts of the Acylation Reaction: Isomeric products where the propan-2-one group is attached to a different position on the aromatic ring, although less likely due to the directing effects of the hydroxyl and methoxy groups. Polyacylated products are also a possibility, though less common in Friedel-Crafts acylation compared to alkylation.
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Products of Side Reactions: Self-condensation products of the ketone under acidic or basic conditions.
Q2: What are the recommended methods for purifying crude "this compound"?
A2: The most effective purification strategy will depend on the nature and quantity of the impurities present. The following methods are commonly used for the purification of aromatic ketones:
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Recrystallization: A straightforward and effective method for removing small amounts of impurities. The choice of solvent is crucial for successful recrystallization.
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Column Chromatography: A highly versatile technique for separating the desired compound from a mixture of impurities. Silica gel is a common stationary phase for this compound.
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Liquid-Liquid Extraction: Useful for removing acidic or basic impurities, or for an initial work-up to separate the product from the reaction mixture.
Q3: How can I assess the purity of my "this compound" sample?
A3: Several analytical techniques can be used to determine the purity of your compound:
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Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to identify the structure of the compound and detect the presence of impurities.
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Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.
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Melting Point Analysis: A pure compound will have a sharp and defined melting point range. Impurities tend to broaden and depress the melting point.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of "this compound".
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For ketones, acetone or ethyl acetate can be good starting points.[1] |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too non-polar. | Add a small amount of a more polar co-solvent. Ensure the solution is not overly concentrated. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is very soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try adding a less polar co-solvent (an "anti-solvent") dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly. Scratching the inside of the flask with a glass rod at the solvent line can also induce crystallization. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The solvent system (eluent) is not optimized. The column may be overloaded. | Perform TLC analysis with different solvent systems to find the optimal eluent for separation. A good starting point for moderately polar compounds on silica gel is a mixture of hexane and ethyl acetate.[2][3] Reduce the amount of crude material loaded onto the column. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the compound band on the column. | The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds). The column may have been packed improperly. | Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). Ensure the silica gel is packed uniformly without any air bubbles. |
| Cracking of the silica gel bed. | The column ran dry, or there was a rapid change in solvent polarity. | Never let the solvent level drop below the top of the silica gel. When running a gradient elution, change the solvent composition gradually. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for ketones include ethanol, acetone, and ethyl acetate, often in combination with a less polar solvent like hexane.[1]
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Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
General Silica Gel Column Chromatography Protocol
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
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Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase. Add a layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (ideally the eluent) and carefully apply it to the top of the silica gel column. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.
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Elution: Add the eluent to the column and apply gentle pressure to begin eluting the compounds. Start with a less polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 hexane:ethyl acetate) if necessary to elute the desired compound.
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Fraction Collection: Collect the eluate in a series of fractions.
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Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified "this compound".
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Column chromatography purification workflow.
Caption: Relationship between synthesis and impurities.
References
"1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one" solubility problems and solutions
Welcome to the technical support center for 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, also known as Syringyl acetone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a phenolic ketone.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₄ | [2][3] |
| Molecular Weight | 210.23 g/mol | [2] |
| Appearance | Not specified, likely a solid | |
| XLogP3 | 1.54 | [3] |
| Boiling Point | 340 °C | [3] |
| Density | 1.153 g/cm³ | [3] |
Q2: What is the expected solubility of this compound in common laboratory solvents?
Predicted Solubility Profile:
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Low to sparingly soluble | The hydrophobic phenyl ring and propyl chain counteract the polarity of the hydroxyl and methoxy groups. |
| Ethanol | Polar | Soluble | The hydroxyl group of ethanol can form hydrogen bonds with the solute. |
| Methanol | Polar | Soluble | Similar to ethanol, its polarity and hydrogen bonding capacity should facilitate dissolution. |
| DMSO (Dimethyl sulfoxide) | High (aprotic) | Soluble | DMSO is a powerful solvent for a wide range of organic compounds.[4] |
| DMF (Dimethylformamide) | High (aprotic) | Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent. |
| Acetone | Polar (aprotic) | Soluble | Its ketone group can interact with the solute. |
| Dichloromethane (DCM) | Low | Moderately soluble to soluble | May be a suitable solvent for less polar applications. |
| Hexane | Non-polar | Insoluble | The significant difference in polarity makes dissolution unlikely. |
Q3: I'm observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer for a biological assay. What should I do?
A3: This is a common issue for compounds with low aqueous solubility.[4][5] The high concentration of the compound in the DMSO stock becomes supersaturated when diluted into the aqueous buffer, leading to precipitation. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing precipitation and other solubility-related problems during your experiments.
Initial Assessment
Before attempting to solubilize the compound, it's crucial to determine its approximate solubility in your experimental medium.
Experimental Protocol: Determining Approximate Aqueous Solubility
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Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO (e.g., 10 mg/mL).
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Serial Dilutions: Create a series of dilutions of your stock solution in your aqueous assay buffer (e.g., PBS, cell culture media).
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Observation: Visually inspect the dilutions for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is your approximate aqueous solubility limit.
-
Confirmation (Optional): For a more quantitative assessment, measure the turbidity of the solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >600 nm).[5]
Troubleshooting Workflow
If you encounter precipitation, follow this workflow to identify a solution.
References
Technical Support Center: Chromatographic Analysis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of "1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one," also known as Propiosyringone.
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common issues encountered during the HPLC and GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem: Poor Resolution or Co-eluting Peaks
Poor resolution is a frequent challenge, leading to inaccurate quantification.[1][2] The primary goal is to improve the separation between the analyte peak and any adjacent peaks.
Troubleshooting Workflow: Poor HPLC Resolution
Caption: Troubleshooting workflow for poor HPLC resolution.
Problem: Peak Tailing
Peak tailing can compromise peak integration and reduce analytical accuracy. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.
Troubleshooting Workflow: HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Gas Chromatography (GC) Troubleshooting
Problem: Peak Tailing or Broadening
In GC, peak tailing or broadening can result from active sites in the system, improper injection technique, or a mismatch between the sample and the stationary phase.
Troubleshooting Workflow: GC Peak Tailing
Caption: Troubleshooting workflow for GC peak tailing.
Frequently Asked Questions (FAQs)
HPLC Analysis
-
Q1: What is the most effective way to improve the resolution between this compound and a closely eluting impurity? A1: The most powerful approach to enhance resolution is to optimize the selectivity (α) of your separation.[2] This can be achieved by changing the mobile phase composition (e.g., switching from acetonitrile to methanol) or by selecting a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano phase).
-
Q2: My peak for this compound is tailing. What are the likely causes? A2: Peak tailing for phenolic compounds is often due to secondary interactions with residual silanol groups on the silica-based column packing. To mitigate this, you can:
-
Adjust the mobile phase pH to be more acidic (e.g., pH 2.5-3.5) to suppress the ionization of the silanol groups.
-
Incorporate a mobile phase modifier, such as a small amount of an amine (e.g., triethylamine), to block the active sites.
-
Use a high-purity, end-capped column specifically designed for the analysis of polar compounds.
-
Ensure that you are not overloading the column by injecting a sample that is too concentrated.
-
-
Q3: I am observing a drift in the retention time of my analyte. What should I check? A3: Retention time drift can be caused by several factors:
-
Mobile Phase: Inconsistent mobile phase composition, degradation of the mobile phase over time, or insufficient equilibration of the column with the mobile phase.
-
Column: Changes in column temperature or column aging.
-
System: Leaks in the pump or injector, or a malfunctioning pump.
-
GC Analysis
-
Q4: Is derivatization necessary for the GC analysis of this compound? A4: While direct analysis may be possible, derivatization is often recommended for phenolic compounds to improve their thermal stability and chromatographic behavior. Silylation (e.g., using BSTFA) is a common derivatization technique that can reduce peak tailing and improve sensitivity.
-
Q5: What type of GC column is suitable for analyzing this compound? A5: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. For derivatized analytes, a non-polar column may also be effective.
Experimental Protocols
Recommended Starting HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). For improved peak shape, an end-capped, high-purity silica column is recommended.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 70% B over 20 minutes, followed by a 5-minute hold at 70% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B).
Recommended Starting GC-MS Method (with Derivatization)
-
Derivatization: To 1 mg of the dried sample, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70 °C for 30 minutes.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-550
Data Presentation
The following tables present hypothetical data from a method validation study for the recommended HPLC method. These tables serve as a template for the data that should be generated during in-house validation.
Table 1: HPLC Method Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 5.2 |
| 5 | 25.8 |
| 10 | 51.5 |
| 25 | 128.1 |
| 50 | 254.9 |
| 100 | 510.3 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: HPLC Method Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |
| 10 | < 2.0 | < 3.0 |
| 50 | < 1.5 | < 2.5 |
| 100 | < 1.0 | < 2.0 |
Table 3: HPLC Method Accuracy (Spike Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 20 | 19.8 | 99.0 |
| 50 | 50.7 | 101.4 |
| 80 | 79.2 | 99.0 |
| Average Recovery (%) | 99.8 |
Table 4: Comparison of HPLC Columns for Resolution
| Column Type | Stationary Phase | Resolution (Rs) between Propiosyringone and a Key Impurity |
| Column A | C18 | 1.3 |
| Column B | Phenyl-Hexyl | 1.8 |
| Column C | Cyano | 1.6 |
References
Technical Support Center: Prevention of Oxidation in 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage and handling of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one to prevent oxidative degradation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound is a phenolic ketone. The phenolic hydroxyl group in its structure makes it susceptible to oxidation. Phenolic compounds can act as antioxidants by donating a hydrogen atom or an electron to free radicals, but this process also leads to their own degradation.[1][2][3][4] Factors such as exposure to air (oxygen), light, high temperatures, and incompatible materials can accelerate this oxidative degradation.
Q2: What are the visible signs of degradation of this compound?
A2: While specific degradation indicators for this compound are not extensively documented in publicly available literature, common signs of degradation for phenolic compounds include a change in color (often developing a yellowish or brownish tint), a change in physical state (e.g., from a crystalline solid to an oily or discolored substance), and the appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC).
Q3: What are the optimal storage conditions for this compound?
A3: To minimize oxidation, this compound should be stored in a cool, dry, and dark place. It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[5] Using amber glass vials with tight-fitting caps can protect the compound from light. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.
Q4: Can I store solutions of this compound?
A4: Storing solutions of phenolic compounds is generally not recommended for long periods, as the solvent can influence stability. If you must store a solution, use a deoxygenated solvent and keep it under an inert atmosphere at a low temperature. It is best practice to prepare solutions fresh for each experiment.
Troubleshooting Guides
Issue 1: The solid compound has changed color.
| Possible Cause | Troubleshooting Steps |
| Exposure to Air/Oxygen | 1. Immediately purge the container with an inert gas (nitrogen or argon) before resealing. 2. For future storage, ensure the container is flushed with inert gas each time it is opened. 3. Consider transferring the compound to smaller vials to minimize headspace and repeated exposure of the bulk material. |
| Exposure to Light | 1. Transfer the compound to an amber glass vial or wrap the existing container in aluminum foil. 2. Store the compound in a dark place, such as a cabinet or a light-proof storage box. |
| High Storage Temperature | 1. Relocate the compound to a temperature-controlled environment, such as a refrigerator or freezer. 2. Avoid storing the compound near heat sources. |
Issue 2: Analysis by HPLC shows new impurity peaks.
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Review your storage conditions and implement the recommendations in the FAQs and Issue 1. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm their presence in your sample. |
| Contamination | 1. Ensure all glassware and spatulas are clean and dry before handling the compound. 2. Use high-purity solvents and reagents for your analytical work. |
| HPLC Method Issues | 1. Troubleshoot your HPLC method for issues like peak tailing, which can be common with phenolic compounds.[1] 2. Ensure the mobile phase pH is appropriate to maintain a single ionization state of the analyte.[1] |
Quantitative Data Summary
| Storage Condition | Typical Effect on Phenolic Compounds | Reference |
| Room Temperature (in air, exposed to light) | Significant degradation, often visible as color change. | General Knowledge |
| Room Temperature (in air, dark) | Slower degradation compared to light exposure, but still significant over time. | General Knowledge |
| Refrigerated (2-8 °C, in air, dark) | Reduced rate of degradation compared to room temperature. | [6] |
| Frozen (-20 °C, in air, dark) | Generally good for long-term storage, but repeated freeze-thaw cycles should be avoided. | General Knowledge |
| Under Inert Atmosphere (e.g., Nitrogen, Argon) | Significantly improved stability by minimizing oxidation.[5] | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound, this compound, from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (to suppress ionization of the phenolic hydroxyl group).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Elution: Begin with a higher percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: Re-equilibrate at 5% B
-
-
Detection: Use a UV detector, monitoring at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely around 280 nm for phenolic compounds).
-
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 60 °C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.
Protocol 2: Routine Stability Check
Objective: To monitor the purity of a stored sample of this compound over time.
Methodology:
-
Initial Analysis: Upon receiving a new batch of the compound, dissolve a small amount in a suitable solvent (e.g., methanol) and analyze it using the validated stability-indicating HPLC method to establish a baseline purity profile.
-
Periodic Testing: At regular intervals (e.g., every 3-6 months), take a small sample from the stored compound and analyze it using the same HPLC method.
-
Data Comparison: Compare the chromatograms from the periodic tests to the initial analysis. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance or increase in the peak area of any new impurity peaks.
-
-
Action: If significant degradation is observed (e.g., >2% decrease in purity), consider re-purifying the compound or using a fresh batch for critical experiments.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for routine stability monitoring of the compound.
References
Validation & Comparative
A Comparative Guide to Phenolic Inducers in Plant Biology: Acetosyringone vs. 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of acetosyringone, the benchmark phenolic inducer for Agrobacterium-mediated plant transformation, and the structurally related compound 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one. Due to a lack of extensive research on the latter, this comparison integrates established data for acetosyringone with a theoretical analysis of this compound based on structure-activity relationships of vir gene inducers.
Introduction
Agrobacterium tumefaciens-mediated transformation is a cornerstone of plant biotechnology, enabling the introduction of foreign DNA into plant genomes. This process is initiated by the recognition of specific phenolic compounds released from wounded plant tissues, which activate the bacterial virulence (vir) genes. Acetosyringone is the most widely studied and utilized of these inducers. This guide examines its performance against this compound, a compound with a similar chemical scaffold but distinct structural features.
Chemical Structures
| Compound | Structure |
| Acetosyringone | 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone |
| This compound |
Mechanism of Action: The VirA/VirG Two-Component System
The induction of vir genes in Agrobacterium is primarily mediated by the VirA/VirG two-component regulatory system.[1]
-
VirA , a transmembrane sensor kinase, detects the presence of phenolic compounds like acetosyringone in the plant's wound exudate.[2]
-
Upon binding the phenolic inducer, VirA undergoes autophosphorylation.[2]
-
The phosphate group is then transferred to VirG , a cytoplasmic response regulator.[2]
-
Phosphorylated VirG acts as a transcriptional activator, binding to the promoter regions of other vir genes and initiating their expression.[2]
This signaling cascade is crucial for the processing and transfer of the T-DNA from the bacterium to the plant cell.[3]
Performance Comparison: Experimental Data and Theoretical Analysis
Direct experimental data comparing the efficacy of this compound to acetosyringone in Agrobacterium-mediated transformation is currently unavailable in published literature. Therefore, the following comparison is based on the extensive data for acetosyringone and a theoretical assessment of this compound based on known structure-activity relationships of phenolic vir gene inducers.
Table 1: Comparison of Acetosyringone and this compound
| Feature | Acetosyringone | This compound |
| Common Name | Acetosyringone | Not commonly known |
| Chemical Formula | C₁₀H₁₂O₄ | C₁₁H₁₄O₄[4] |
| Molecular Weight | 196.19 g/mol | 210.23 g/mol [4] |
| vir Gene Induction | Potent inducer[1] | Activity not experimentally determined |
| Mechanism of Action | Activates the VirA/VirG two-component system[2] | Presumed to interact with the VirA/VirG system, but efficacy is unknown |
| Optimal Concentration | Typically 100-200 µM for most applications | Unknown |
| Published Data | Extensive literature available | No direct studies on vir gene induction found |
Structure-Activity Relationship Analysis
The ability of a phenolic compound to induce vir genes is highly dependent on its chemical structure. Key features for potent inducers like acetosyringone include:
-
A 4-hydroxy group on the phenyl ring.
-
Methoxy groups at positions 3 and 5, which enhance activity.
-
An acyl group at position 1.
This compound shares the 4-hydroxy and 3,5-dimethoxy substitutions with acetosyringone. However, the side chain is a propan-2-one group (-CH₂-CO-CH₃) instead of an ethanone (acetyl) group (-CO-CH₃). This seemingly minor difference could significantly impact its ability to bind to the VirA receptor. The increased length and altered positioning of the carbonyl group may affect the molecule's fit within the binding pocket of VirA, potentially leading to reduced or no vir gene induction.
Experimental Protocols
To empirically determine the efficacy of this compound as a vir gene inducer, the following experimental protocols can be employed.
vir Gene Induction Assay using a lacZ Reporter System
This assay quantitatively measures the expression of a specific vir gene by using a reporter gene, such as lacZ, which encodes β-galactosidase.
a. Bacterial Strains and Plasmids:
-
Agrobacterium tumefaciens strain (e.g., A348) containing a Ti plasmid.
-
A reporter plasmid carrying a vir-promoter-lacZ fusion (e.g., a plasmid with the virB promoter fused to lacZ).
b. Induction Medium:
-
Minimal medium (e.g., AB-MES) adjusted to a pH of 5.5.
-
Supplemented with the test compound (this compound) at various concentrations (e.g., 50 µM, 100 µM, 200 µM).
-
Acetosyringone at an optimal concentration (e.g., 100 µM) as a positive control.
-
A solvent control (e.g., DMSO) as a negative control.
c. Assay Procedure:
-
Grow Agrobacterium carrying the reporter plasmid to the mid-log phase.
-
Pellet the cells and resuspend them in the induction medium with the respective test compounds or controls.
-
Incubate the cultures at 28°C for a defined period (e.g., 6-8 hours).
-
Lyse the bacterial cells to release the β-galactosidase enzyme.
-
Add a colorimetric substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).[5]
-
Measure the production of the yellow product (o-nitrophenol) spectrophotometrically at 420 nm.[6]
-
Calculate the β-galactosidase activity in Miller units.[7]
Plant Transformation Efficiency Assay
This assay assesses the ability of a compound to promote the transfer of T-DNA into plant cells, leading to stable transformation.
a. Plant Material:
-
Use a plant species and explant type known to be amenable to Agrobacterium-mediated transformation (e.g., tobacco leaf discs, Arabidopsis floral dip).
b. Agrobacterium Preparation:
-
Use an Agrobacterium strain carrying a binary vector with a selectable marker gene (e.g., nptII for kanamycin resistance) and a reporter gene (e.g., gusA for GUS activity) within the T-DNA.
c. Transformation Protocol:
-
Prepare the Agrobacterium culture and induce it with either acetosyringone (positive control), this compound, or a solvent control.
-
Infect the plant explants with the induced Agrobacterium.
-
Co-cultivate the explants with the bacteria for 2-3 days.
-
Transfer the explants to a selection medium containing an antibiotic to kill the Agrobacterium (e.g., carbenicillin) and a selection agent to select for transformed plant cells (e.g., kanamycin).
-
After several weeks, quantify the transformation efficiency by counting the number of regenerating transgenic calli or shoots.
-
Confirm the presence and expression of the transgene using molecular techniques (PCR, GUS staining).
Visualization of Key Processes
Signaling Pathway of Acetosyringone-mediated vir Gene Induction
Caption: Acetosyringone signaling pathway for vir gene induction in Agrobacterium.
General Experimental Workflow for Testing Novel vir Gene Inducers
Caption: Workflow for assessing vir gene induction using a β-galactosidase reporter assay.
Conclusion
Acetosyringone remains the gold standard for inducing vir genes in Agrobacterium-mediated plant transformation due to its proven efficacy and the vast body of research supporting its use. While this compound possesses some of the key structural motifs of known phenolic inducers, the alteration in its side-chain structure raises questions about its potential activity. Without direct experimental evidence, its utility in plant transformation protocols remains speculative. The experimental workflows provided in this guide offer a clear path for researchers to empirically evaluate the performance of this compound and other novel compounds as potential vir gene inducers. Further research in this area could uncover new molecules to enhance the efficiency and host range of Agrobacterium-mediated transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Agrobacterium virulence gene induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Gene induction: ß-galactosidase in E. coli [practicalbiology.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
Comparing the biological activity of "1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one" and its analogs
A comprehensive examination of the structure-activity relationships of substituted phenylpropanoid compounds reveals a significant potential for modulation of the serotonin receptor system. While direct biological activity data for "1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one" is not extensively available in the current literature, a robust body of research on structurally similar analogs, particularly the 4-substituted-2,5-dimethoxyphenylalkylamines and their corresponding amphetamine derivatives, provides a strong foundation for a comparative analysis. These analogs are well-characterized as potent agonists of the serotonin 5-HT2A and 5-HT2C receptors, activities that are central to their pharmacological effects.
This guide will objectively compare the biological activity of these key analogs, presenting supporting experimental data, detailed methodologies, and visualizations of the relevant signaling pathways and experimental workflows. The focus will be on the structure-activity relationships (SAR) that govern their interaction with serotonin receptors.
Comparative Biological Activity of Phenylpropanoid Analogs
The biological activity of this class of compounds is primarily defined by their affinity for and activation of serotonin 5-HT2 subfamily receptors. The following tables summarize the quantitative data for a selection of representative analogs, focusing on their binding affinities (Ki) and functional potencies (EC50) at the 5-HT2A and 5-HT2C receptors.
Table 1: Receptor Binding Affinities (Ki, nM) of Phenylpropanoid Analogs at Serotonin 5-HT2A and 5-HT2C Receptors
| Compound | 4-Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |
| 2C-H | -H | 830 | 1800 | [1] |
| 2C-B | -Br | 110 | 120 | [2] |
| 2C-I | -I | 68 | 110 | [2] |
| 2C-D | -CH3 | 660 | 1300 | [1] |
| 2C-E | -CH2CH3 | 230 | 480 | [1] |
| DOB | -Br (Amphetamine) | 0.4 | 1.9 | [3] |
| DOI | -I (Amphetamine) | 0.2 | 1.1 | [3] |
| DOM | -CH3 (Amphetamine) | 1.7 | 5.0 | [3] |
Table 2: Functional Potencies (EC50, nM) of Phenylpropanoid Analogs at Serotonin 5-HT2A and 5-HT2C Receptors
| Compound | 4-Substituent | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) | Reference |
| 2C-B | -Br | 1.6 | 4.1 | [2] |
| LPH-5 | -Br (Piperidine) | 1.3 | 13 | [2] |
| DOB | -Br (Amphetamine) | 8.5 | - | [3] |
| DOI | -I (Amphetamine) | 1.7 | - | [3] |
Experimental Protocols
The data presented in this guide are derived from established in vitro experimental protocols designed to characterize the interaction of compounds with specific receptor targets.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes: HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors of interest are isolated by centrifugation.
-
Competitive Binding Reaction: A constant concentration of a radiolabeled ligand (e.g., [125I]DOI or [3H]ketanserin) known to bind to the target receptor is incubated with the prepared cell membranes.[2] A range of concentrations of the unlabeled test compound (the "competitor") is added to these incubations.
-
Separation and Quantification: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assays (Calcium Mobilization)
These assays are used to determine the functional activity of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist.
-
Cell Culture and Loading: HEK293 cells stably expressing the 5-HT2A or 5-HT2C receptor are seeded into multi-well plates.[2] The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4.
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Signal Detection: Activation of the 5-HT2A and 5-HT2C receptors (which are Gq-coupled) leads to an increase in intracellular calcium concentration. This change in calcium levels is detected as an increase in fluorescence intensity, which is measured using a fluorescence plate reader.
-
Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response elicited by the compound).
Visualizations
Serotonin 5-HT2A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the binding of an agonist to the 5-HT2A receptor.
Caption: Agonist activation of the 5-HT2A receptor signaling cascade.
Experimental Workflow for In Vitro Receptor Binding Assay
The following diagram outlines the key steps in a typical radioligand binding assay.
Caption: Workflow for a radioligand receptor binding assay.
References
- 1. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for the Detection of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
This guide provides a comparative overview of analytical methodologies for the quantitative and qualitative analysis of "1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one". The information is intended for researchers, scientists, and professionals in the field of drug development. The focus is on providing a clear comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based on available data for structurally similar compounds.
Introduction to Analytical Approaches
The selection of an appropriate analytical method is critical for the accurate detection and quantification of pharmaceutical compounds. For a molecule such as this compound, both GC-MS and LC-MS/MS present viable analytical strategies, each with distinct advantages and limitations. The choice between these methods will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the thermal stability of the analyte.
Methodology Comparison: GC-MS vs. LC-MS/MS
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. When coupled with a mass spectrometer, it provides high selectivity and sensitivity. For non-volatile or thermally labile compounds, derivatization may be necessary. In contrast, liquid chromatography is well-suited for a wider range of compounds, including those that are non-volatile or thermally unstable, without the need for derivatization.[1] Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it a powerful tool for bioanalysis and trace-level detection.[2][3][4]
Table 1: Comparison of GC-MS and LC-MS/MS Parameters for Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase followed by mass analysis. |
| Sample Volatility | Requires volatile and thermally stable analytes or derivatization. | Suitable for non-volatile and thermally labile compounds. |
| Instrumentation | Gas chromatograph coupled to a mass spectrometer. | Liquid chromatograph coupled to a tandem mass spectrometer. |
| Typical Column | Capillary columns (e.g., HP-1, VF-5MS).[5][6] | Reversed-phase columns (e.g., C18, Synergi Polar RP).[7][8] |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen). | A mixture of aqueous and organic solvents (e.g., water with formic acid and methanol/acetonitrile).[8] |
| Ionization | Typically Electron Ionization (EI). | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[2][8] |
| Detection | Mass-to-charge ratio of fragment ions. | Precursor and product ion monitoring (Multiple Reaction Monitoring - MRM).[4] |
| Sensitivity | Generally in the nanogram to picogram range. | Picogram to femtogram range, often higher than GC-MS for suitable compounds.[3] |
| Sample Preparation | May require extraction and derivatization. | Often involves protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).[2][8] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a generalized procedure based on methods for similar phenolic compounds.
1. Sample Preparation (Extraction and Derivatization):
-
Liquid-Liquid Extraction (LLE): Acidify the aqueous sample and extract with a non-polar organic solvent (e.g., ethyl acetate). Evaporate the organic layer to dryness.
-
Derivatization: To improve volatility and thermal stability, the extracted residue can be derivatized. A common agent for hydroxyl and ketone groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out at 70°C for 30 minutes.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent GC-MS system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.[9]
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.[9]
-
MS System: Mass selective detector operated in electron ionization (EI) mode at 70 eV.[6]
-
Scan Range: m/z 40-550.
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on established methods for the analysis of small molecules in biological matrices.[3][4]
1. Sample Preparation (Protein Precipitation or SPE):
-
Protein Precipitation (for plasma/serum): To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for analysis.[3]
-
Solid-Phase Extraction (SPE) (for urine/complex matrices): Condition a mixed-mode SPE cartridge with methanol and water. Load the sample and wash with water and an organic solvent. Elute the analyte with a suitable solvent mixture (e.g., dichloromethane/isopropanol/ammonia).[8] Evaporate the eluate and reconstitute in the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: Shimadzu, Agilent, or equivalent HPLC/UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.[8]
-
Gradient Elution: A typical gradient would be: 0-1 min (10% B), 1-8 min (10-90% B), 8-9 min (90% B), 9-10 min (90-10% B), 10-12 min (10% B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined by direct infusion of a standard solution of this compound.
Visualized Workflows
Caption: General workflow for the analysis of this compound.
Caption: Decision pathway for sample preparation and analysis method selection.
References
- 1. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-propanone [webbook.nist.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. ptfarm.pl [ptfarm.pl]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Navigating Immunoassays: A Comparative Guide to the Cross-Reactivity of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for data accuracy and interpretation. This guide provides a comparative analysis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, also known as Propiosyringone, and its potential interactions in common immunoassay platforms. Due to a lack of direct experimental data on this specific compound in published literature, this guide focuses on predicting its cross-reactivity based on structural analogy and provides a framework for its empirical validation.
Introduction to this compound
This compound is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. Its chemical structure, featuring a hydroxylated and methoxylated phenyl group, is the primary determinant of its potential to cross-react with antibodies raised against structurally similar molecules. Understanding these potential interactions is crucial, especially in drug screening programs and metabolic studies where immunoassays are frequently employed.
Predicted Cross-Reactivity Profile
The likelihood of this compound cross-reacting in an immunoassay is directly related to the specificity of the antibodies used and the structural similarity of the target analyte to this molecule. Based on its core structure, we can predict potential cross-reactivity with assays for the following classes of compounds:
-
Catecholamines and their Metabolites: The hydroxylated phenyl ring is a common feature of catecholamines like dopamine and norepinephrine, and their metabolites. Immunoassays for these compounds, particularly those using polyclonal antibodies, may exhibit cross-reactivity.
-
Other Phenylpropanoids and Lignans: In studies involving plant-derived compounds or natural product screening, immunoassays targeting other phenylpropanoids could show interference from this compound.
-
Certain Pharmaceutical Compounds: Drugs possessing a substituted phenyl ring structure may also be subject to cross-reactivity. The degree of interaction would depend on the overall structural conformity to the antibody's binding site.
Comparative Analysis with Structurally Similar Compounds
To illustrate how cross-reactivity is assessed and reported, the following table provides a hypothetical comparison of this compound with other structurally related compounds in a competitive ELISA designed for a fictional target "Analyte X," which shares a similar phenylpropanoid core. The percentage of cross-reactivity is calculated as: (Concentration of Analyte X at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100.
| Compound | Structure | Predicted % Cross-Reactivity (Hypothetical) |
| Analyte X (Target) | Phenylpropanoid Core | 100% |
| This compound | 4-hydroxy-3,5-dimethoxyphenyl group | 15% |
| Guaiacol | 2-methoxyphenol | 5% |
| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | 8% |
| Ferulic Acid | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | 12% |
| Capsaicin | Complex structure with a vanillyl group | <1% |
Note: This data is illustrative. Actual cross-reactivity must be determined experimentally.
Experimental Protocols
Determining the precise cross-reactivity of this compound requires a validated immunoassay. A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for such an evaluation of small molecules.
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Coating: A microtiter plate is coated with a capture antibody specific for the target analyte. The plate is then washed and blocked to prevent non-specific binding.
-
Competition: Standards of the target analyte and various concentrations of this compound (and other potential cross-reactants) are prepared. These are added to the wells along with a fixed amount of enzyme-labeled target analyte. The unlabeled analyte in the samples and the enzyme-labeled analyte compete for binding to the capture antibody.
-
Incubation and Washing: The plate is incubated to allow binding to occur. Unbound material is then washed away.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells.
-
Detection: The enzyme converts the substrate into a colored product. The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the unlabeled analyte in the sample.
-
Data Analysis: A standard curve is generated using the known concentrations of the target analyte. The concentrations of the test compounds that cause 50% inhibition of the signal (IC50) are determined and used to calculate the percentage of cross-reactivity.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Workflow of a competitive immunoassay.
Caption: Simplified Phenylpropanoid Biosynthesis Pathway.
Conclusion
While direct experimental data on the immunoassay cross-reactivity of this compound is not currently available, its chemical structure suggests a potential for interaction with antibodies raised against other phenylpropanoids and structurally related molecules. For researchers working with this compound or in fields where it may be present as a metabolite or contaminant, it is essential to validate the specificity of the immunoassays being used. The provided competitive ELISA protocol offers a standard and reliable method for determining the cross-reactivity profile of this and other small molecules, ensuring the accuracy and reliability of experimental results.
A Comparative Guide to 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one and its Structural Analogs: Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural analogs of 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-one, a compound also known as propiosyringone. Due to a scarcity of direct comparative studies on propiosyringone analogs, this guide will focus on the closely related and well-researched compound, apocynin (1-(4-hydroxy-3-methoxyphenyl)ethan-1-one), and its derivatives. Apocynin shares the core phenolic structure and is a known inhibitor of NADPH oxidase, an enzyme complex pivotal in the production of reactive oxygen species (ROS) and subsequent inflammatory processes. The data presented here, primarily on apocynin and its analogs, serves as a valuable proxy for understanding the potential therapeutic properties of propiosyringone derivatives.
I. Overview of this compound and its Therapeutic Potential
This compound is a phenolic compound with a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . Its structure, featuring a hydroxyl group and two methoxy groups on the phenyl ring, suggests potential antioxidant and anti-inflammatory activities. These properties are often attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby neutralizing free radicals. Furthermore, this class of compounds has been investigated for its ability to modulate inflammatory pathways.
II. Comparative Analysis of Structural Analogs
This section details the comparative antioxidant and anti-inflammatory properties of apocynin and a synthesized dihydrocoumarin-apocynin (HCA) derivative. The data highlights how structural modifications can influence biological activity.
Quantitative Data Summary
The following table summarizes the experimental data for the antioxidant and NADPH oxidase inhibitory activities of apocynin and its dihydrocoumarin derivative.
| Compound | Structure | DPPH Radical Scavenging (IC₅₀) | NADPH Oxidase Inhibition (IC₅₀) |
| Apocynin | 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | > 100 µM | > 10 µM |
| Dihydrocoumarin-Apocynin (HCA) | A synthesized derivative | 50.3 µM | 10 µM |
Table 1: Comparative antioxidant and NADPH oxidase inhibitory activities of Apocynin and its Dihydrocoumarin derivative.
III. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, leading to a decrease in absorbance.
Procedure:
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Sample preparation: The test compounds are dissolved in methanol to prepare a series of concentrations.
-
Reaction: 1 mL of the DPPH solution is mixed with 1 mL of each sample concentration. A control is prepared with 1 mL of DPPH solution and 1 mL of methanol.
-
Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging against the compound concentration.
Neutrophil Respiratory Burst Assay (NADPH Oxidase Activity)
This assay measures the production of superoxide anions by neutrophils, which is a direct indicator of NADPH oxidase activity.
Principle: Phorbol 12-myristate 13-acetate (PMA) is used to stimulate neutrophils, leading to the activation of NADPH oxidase and the production of superoxide. The superoxide production can be measured by the reduction of cytochrome c, which is monitored spectrophotometrically at 550 nm.
Procedure:
-
Neutrophil isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Compound incubation: Neutrophils are pre-incubated with various concentrations of the test compounds for 15 minutes at 37°C.
-
Stimulation: The respiratory burst is initiated by adding PMA to the neutrophil suspension.
-
Measurement: The change in absorbance at 550 nm due to the reduction of cytochrome c is measured over time.
-
Calculation: The rate of superoxide production is calculated from the rate of cytochrome c reduction. The inhibitory effect of the compounds is expressed as the percentage of inhibition of the PMA-induced superoxide production. The IC₅₀ value is determined from the dose-response curve.
IV. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NADPH oxidase signaling pathway and the general workflow of the experimental procedures.
Caption: Simplified NADPH Oxidase Signaling Pathway
Caption: General Experimental Workflow
V. Structure-Activity Relationship Insights
While comprehensive quantitative data for a wide range of propiosyringone analogs is limited, general structure-activity relationships for phenolic antioxidants can provide valuable insights for future drug design:
-
Phenolic Hydroxyl Group: The presence of a free hydroxyl group on the aromatic ring is crucial for radical scavenging activity.
-
Methoxy Groups: The number and position of methoxy groups can influence the antioxidant capacity. In some cases, methoxylation can enhance activity, while in others, it may decrease it. The electron-donating nature of methoxy groups can stabilize the phenoxyl radical formed after hydrogen donation.
-
Side Chain Modifications: Alterations to the propanone side chain can impact the compound's lipophilicity and interaction with biological targets. As seen with the dihydrocoumarin-apocynin derivative, creating a more complex, rigid structure can lead to enhanced inhibitory activity against specific enzymes like NADPH oxidase.
VI. Conclusion
The available evidence on apocynin and its derivatives strongly suggests that structural analogs of this compound hold significant promise as antioxidant and anti-inflammatory agents. The dihydrocoumarin-apocynin derivative demonstrates that targeted structural modifications can lead to a substantial improvement in biological activity, particularly in the inhibition of NADPH oxidase. Further research focusing on the synthesis and systematic biological evaluation of a broader range of propiosyringone analogs is warranted to fully elucidate their therapeutic potential and to develop novel drug candidates for oxidative stress and inflammation-related diseases. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for such future investigations.
Comparative analysis of "1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one" from different natural sources
A comprehensive comparative analysis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one from different natural sources is not currently available in the existing scientific literature. While this compound, a significant phenylpropanoid, has been identified in various plant species, research detailing a direct comparison of its yield, purity, and bioactivity from these distinct origins is limited.
Initial investigations have successfully isolated compounds with similar chemical structures from a variety of botanical sources. For instance, related phenylpropanoids have been extracted from plants such as Trigonostemon xyphophylloides, Ficus erecta, and Selaginella doederleinii. However, specific quantitative data and parallel experimental studies on this compound itself, across different species, remain to be published.
The absence of such comparative studies presents a notable gap in the research landscape. A thorough analysis would be invaluable to researchers, scientists, and drug development professionals. It would enable a deeper understanding of how the natural source of a compound influences its properties and potential therapeutic applications. Furthermore, it would provide a crucial foundation for selecting optimal plant sources for the extraction and development of new pharmaceuticals.
Future research should be directed towards isolating and quantifying this compound from a range of natural sources. Subsequent comparative studies should focus on:
-
Yield and Purity: Determining the extraction efficiency and the purity of the compound obtained from different plant materials.
-
Bioactivity: Conducting standardized biological assays to compare the pharmacological effects of the compound from various sources.
-
Spectroscopic and Chromatographic Profiling: Utilizing analytical techniques to identify any minor variations in the compound's structure or the presence of co-extracted phytochemicals that might influence its activity.
A standardized experimental workflow for such a comparative analysis would be essential. The following diagram outlines a potential logical workflow for future research in this area.
Caption: Proposed workflow for comparative analysis.
The development of such a research program would significantly advance the scientific community's knowledge of this compound and pave the way for its potential use in novel therapeutic agents. This guide will be updated as new comparative data becomes available.
The Untapped Potential of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one as an Internal Standard in Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reproducible results. While isotopically labeled standards are the gold standard, their availability and cost can be prohibitive. This guide explores the potential of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, a syringyl-type phenolic compound, as a cost-effective internal standard for the analysis of structurally related compounds, comparing it with established alternatives.
Introduction to Internal Standards in Mass Spectrometry
Internal standards are essential in quantitative analysis to correct for the variability inherent in sample preparation and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. It is added at a known concentration to all samples, calibrators, and quality controls, allowing for the normalization of the analyte's signal.
The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte. These compounds co-elute with the analyte and exhibit nearly identical ionization and fragmentation patterns in the mass spectrometer, providing the most accurate correction for matrix effects and other sources of error. However, when SIL standards are not feasible, structurally similar compounds, or analogue internal standards, can be a viable alternative.
Profile of this compound
This compound, also known as syringyl acetone, is a phenolic ketone. Its chemical structure, featuring a syringyl group (a benzene ring with two methoxy groups and one hydroxyl group), makes it a potential candidate as an internal standard for the quantification of other syringyl- and guaiacyl-type lignans and related phenolic compounds, which are common in biomass, food, and environmental samples.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone |
Comparative Analysis with Alternative Internal Standards
Table 1: Comparison of Potential Internal Standards for Syringyl/Guaiacyl Lignan Analysis
| Internal Standard | Type | Advantages | Disadvantages |
| This compound | Analogue | - Structurally similar to syringyl lignans- Potentially cost-effective- Commercially available | - Chromatographic and ionization behavior may differ from analytes- Requires thorough validation- No established performance data |
| Deuterated Lignans (e.g., d6-Pinoresinol) | Stable Isotope-Labeled | - Co-elutes with the analyte- Similar ionization and fragmentation- Corrects for matrix effects effectively | - High cost- Limited commercial availability for all lignans |
| Vanillin | Analogue | - Simple phenolic aldehyde- Readily available and inexpensive | - Structural similarity to larger lignans is limited- May not adequately compensate for extraction and matrix effects |
| Syringaldehyde | Analogue | - Contains the syringyl moiety- Commercially available | - Different functional group (aldehyde vs. ketone/alcohol) may lead to different analytical behavior |
| Uniformly ¹³C Labeled Lignin | Stable Isotope-Labeled | - Represents the entire lignin polymer for pyrolysis-GC-MS- Provides an average response for various lignin degradation products | - Not suitable for LC-MS of specific lignans- Complex to synthesize and characterize |
Experimental Protocol for Internal Standard Validation
The validation of a new internal standard is a critical step to ensure the reliability of a quantitative method. The following is a general protocol for validating this compound as an internal standard for the LC-MS/MS analysis of a target syringyl lignan.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a series of working solutions at different concentrations by diluting the stock solution.
-
Prepare stock and working solutions of the target analyte(s) and any comparator internal standards.
2. LC-MS/MS Method Development:
-
Develop a chromatographic method that provides good separation of the analyte(s) and the internal standard. A C18 column with a gradient elution of water and acetonitrile, both with 0.1% formic acid, is a common starting point.
-
Optimize the mass spectrometry parameters (e.g., precursor and product ions, collision energy, cone voltage) for the analyte and the internal standard in both positive and negative ionization modes to determine the most sensitive and selective transitions for Multiple Reaction Monitoring (MRM).
3. Validation Experiments:
-
Linearity: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard. Plot the peak area ratio (analyte/internal standard) against the analyte concentration. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze the QC samples in replicate on the same day (intra-day precision) and on different days (inter-day precision). The accuracy should be within 85-115% (80-120% for lower limit of quantification), and the precision (relative standard deviation, RSD) should be ≤ 15% (≤ 20% for LLOQ).
-
Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte and the internal standard. This can be assessed by comparing the peak areas of the analyte and internal standard in a neat solution versus a post-extraction spiked blank matrix sample. The internal standard should effectively compensate for any ion suppression or enhancement.
-
Recovery: Determine the extraction efficiency of the analyte and the internal standard by comparing the peak areas from pre-extraction spiked samples to those of post-extraction spiked samples. Consistent and comparable recovery is desirable.
-
Stability: Assess the stability of the analyte and internal standard in the stock solutions and in the processed samples under various storage conditions (e.g., room temperature, refrigerated, frozen).
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful implementation.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Signaling Pathway of Internal Standard Action
The principle of internal standardization relies on the parallel behavior of the analyte and the internal standard throughout the analytical process.
Caption: Principle of internal standard correction in mass spectrometry.
Conclusion
While this compound is not a conventionally documented internal standard for mass spectrometry, its structural characteristics present a compelling case for its investigation as a cost-effective analogue standard for the analysis of syringyl-type compounds. Its commercial availability and similarity to key analytes in several research fields warrant a thorough validation as outlined in this guide. For researchers in fields such as biomass analysis, metabolomics, and natural product chemistry, the successful validation of this compound could provide a valuable new tool for robust and reliable quantification. However, in the absence of direct comparative data, the use of stable isotope-labeled internal standards remains the recommended approach for achieving the highest level of accuracy and precision in quantitative mass spectrometry.
A Comparative Guide to the Efficacy of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one and Other Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant efficacy of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one, a phenolic ketone, against other well-established antioxidant compounds. Due to a lack of direct comparative studies on this compound, this guide leverages data from structurally similar phenolic ketones, such as acetosyringone (4'-Hydroxy-3',5'-dimethoxyacetophenone), to provide a substantive comparison. The information is presented through quantitative data, detailed experimental protocols, and mechanistic pathway diagrams to facilitate informed decisions in research and drug development.
Data Presentation: Comparative Antioxidant Activity
The antioxidant capacity of phenolic compounds can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity. The following tables summarize the IC50 values for compounds structurally related to this compound and compares them with common antioxidants.
It is crucial to note that the IC50 values presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Compound | Chemical Structure | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 2'-Hydroxy-4',5'-dimethoxyacetophenone | 157 | BHT | Comparable | |
| 3,5-Diprenyl-4-hydroxyacetophenone | 26.00 ± 0.37 | Ascorbic Acid | 60.81 ± 1.33[1] | |
| Acetophenone Benzoylhydrazone (5g) | Most potent scavenger in series | - | - | |
| Trolox | 44.91 | - | -[2] | |
| Quercetin | ~2-10 µM | - | - | |
| Ascorbic Acid | ~20-50 µM | - | - |
Table 2: ABTS Radical Scavenging Activity (IC50 Values)
| Compound | Chemical Structure | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Alstonia angustiloba (60% methanolic extract) | Not applicable | 85.80 | Trolox | 48.91[2] |
| Alstonia angustiloba (aqueous extract) | Not applicable | 115.43 | Trolox | 48.91[2] |
| Trolox | 48.91 | - | -[2] | |
| Quercetin | ~1.5-4.0 (TEAC) | - | - |
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compound in methanol.
-
A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or standard at different concentrations to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is proportional to the antioxidant's concentration.
Procedure:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
Add a small volume of the test compound at various concentrations to a cuvette or 96-well plate.
-
Add a larger volume of the diluted ABTS•+ solution and mix.
-
-
Measurement:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe within cells. Peroxyl radicals, generated by a free radical initiator, oxidize DCFH to DCF.
Procedure:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.
-
-
Loading and Treatment:
-
Wash the cells with PBS.
-
Incubate the cells with a solution containing DCFH-DA and the test antioxidant at various concentrations for 1 hour.
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove the extracellular probe and compound.
-
Add a solution of a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
-
Calculation:
-
The area under the fluorescence curve is calculated. The CAA value is determined by comparing the protective effect of the test compound to a standard antioxidant like quercetin.
-
Mandatory Visualization
Signaling Pathway: Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Many phenolic antioxidants exert their protective effects by modulating this pathway.
Caption: The Keap1-Nrf2 signaling pathway and its activation by phenolic antioxidants under oxidative stress.
Experimental Workflow: In Vitro Antioxidant Assays
The general workflow for assessing the antioxidant capacity of a compound using common in vitro assays is depicted below.
Caption: General experimental workflow for in vitro and cell-based antioxidant activity assessment.
References
In the realm of chemical analysis, spectroscopic techniques serve as the discerning eyes of researchers, offering a detailed glimpse into the molecular architecture of compounds. This guide provides a comprehensive spectroscopic comparison of "1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one" and a selection of structurally related ketones. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to furnish researchers, scientists, and drug development professionals with a valuable resource for identification, characterization, and comparative analysis.
At the Core of the Comparison: The Ketones
The focal point of this guide is This compound , a phenolic ketone of interest in various research domains. To provide a meaningful comparison, we have selected a cohort of related ketones that share structural motifs, allowing for a systematic evaluation of how subtle changes in their molecular framework influence their spectroscopic signatures.
Related Ketones Under Investigation:
-
Acetosyringone (1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone): Differs by having a methyl group directly attached to the carbonyl, making it an ethanone derivative.
-
Propiosyringone (1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one): An isomer of the target compound where the carbonyl group is at the benzylic position (propan-1-one).
-
Zingerone (4-(4-Hydroxy-3-methoxyphenyl)butan-2-one): Features a longer alkyl chain and a single methoxy group on the phenyl ring.
-
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: Lacks one of the methoxy groups present in the target compound, offering insight into the effect of methoxy substitution.
Spectroscopic Data: A Quantitative Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for the target compound and its relatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic environment, while the coupling constant (J) reveals information about adjacent protons.
| Compound | δ (ppm) and Multiplicity (J in Hz) |
| This compound | ~6.4 (s, 2H, Ar-H), ~5.5 (s, 1H, OH), ~3.8 (s, 6H, OCH₃), ~3.6 (s, 2H, CH₂), ~2.1 (s, 3H, CH₃) |
| Acetosyringone | ~7.24 (s, 2H, Ar-H), ~9.0 (br s, 1H, OH), ~3.83 (s, 6H, OCH₃), ~2.53 (s, 3H, COCH₃) |
| Propiosyringone | ~7.2 (s, 2H, Ar-H), ~5.9 (s, 1H, OH), ~3.9 (s, 6H, OCH₃), ~2.9 (q, 2H, J=7.3 Hz, CH₂), ~1.2 (t, 3H, J=7.3 Hz, CH₃) |
| Zingerone | ~6.8 (d, 1H, J=8.0 Hz, Ar-H), ~6.6 (d, 1H, J=8.0 Hz, Ar-H), ~6.6 (s, 1H, Ar-H), ~5.6 (s, 1H, OH), ~3.8 (s, 3H, OCH₃), ~2.8 (t, 2H, J=7.5 Hz, Ar-CH₂), ~2.7 (t, 2H, J=7.5 Hz, CH₂CO), ~2.1 (s, 3H, COCH₃) |
| 1-(4-Hydroxy-3-methoxyphenyl)propan-2-one | ~6.8 (d, 1H, J=8.0 Hz, Ar-H), ~6.7 (s, 1H, Ar-H), ~6.6 (d, 1H, J=8.0 Hz, Ar-H), ~5.6 (s, 1H, OH), ~3.8 (s, 3H, OCH₃), ~3.6 (s, 2H, CH₂), ~2.1 (s, 3H, CH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are indicative of the type of carbon and its electronic environment.
| Compound | δ (ppm) |
| This compound | ~208 (C=O), ~148 (Ar-C-O), ~135 (Ar-C-OH), ~125 (Ar-C), ~106 (Ar-CH), ~56 (OCH₃), ~52 (CH₂), ~30 (CH₃) |
| Acetosyringone | ~197 (C=O), ~148 (Ar-C-O), ~141 (Ar-C-OH), ~127 (Ar-C), ~106 (Ar-CH), ~56 (OCH₃), ~26 (COCH₃) |
| Propiosyringone | ~200 (C=O), ~148 (Ar-C-O), ~140 (Ar-C-OH), ~128 (Ar-C), ~106 (Ar-CH), ~56 (OCH₃), ~31 (CH₂), ~8 (CH₃) |
| Zingerone | ~209 (C=O), ~148 (Ar-C-OH), ~144 (Ar-C-O), ~133 (Ar-C), ~121 (Ar-CH), ~115 (Ar-CH), ~112 (Ar-CH), ~56 (OCH₃), ~45 (Ar-CH₂), ~30 (CH₂CO), ~29 (COCH₃) |
| 1-(4-Hydroxy-3-methoxyphenyl)propan-2-one | ~208 (C=O), ~148 (Ar-C-OH), ~145 (Ar-C-O), ~133 (Ar-C), ~122 (Ar-CH), ~115 (Ar-CH), ~112 (Ar-CH), ~56 (OCH₃), ~52 (CH₂), ~30 (CH₃) |
Infrared (IR) Spectroscopy Data
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. The absorption frequencies are characteristic of specific functional groups.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3400 (O-H stretch, broad), ~2950 (C-H stretch), ~1710 (C=O stretch), ~1600, ~1510 (Aromatic C=C stretch), ~1220 (C-O stretch) |
| Acetosyringone | ~3350 (O-H stretch, broad), ~2980 (C-H stretch), ~1670 (C=O stretch, conjugated), ~1600, ~1515 (Aromatic C=C stretch), ~1210 (C-O stretch) |
| Propiosyringone | ~3380 (O-H stretch, broad), ~2970 (C-H stretch), ~1675 (C=O stretch, conjugated), ~1610, ~1510 (Aromatic C=C stretch), ~1230 (C-O stretch) |
| Zingerone | ~3410 (O-H stretch, broad), ~2930 (C-H stretch), ~1715 (C=O stretch), ~1605, ~1515 (Aromatic C=C stretch), ~1270 (C-O stretch) |
| 1-(4-Hydroxy-3-methoxyphenyl)propan-2-one | ~3420 (O-H stretch, broad), ~2940 (C-H stretch), ~1712 (C=O stretch), ~1600, ~1515 (Aromatic C=C stretch), ~1270 (C-O stretch) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the ketone is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-600 MHz for protons.
-
Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent or translucent pellet.
-
Thin Film Method: The solid is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]
-
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the final IR spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or directly via a solid probe. For GC-MS, the sample is first vaporized and passed through a chromatographic column.
-
Ionization: Electron Ionization (EI) is a common method for these types of compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[2][3]
-
Mass Analysis: The resulting positively charged ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum, which is a plot of relative intensity versus m/z.
Visualizing the Connections
The following diagrams, generated using the DOT language, illustrate the structural relationships between the compared ketones and a typical experimental workflow for their spectroscopic analysis.
Caption: Structural relationships between the target compound and related ketones.
Caption: A typical experimental workflow for the spectroscopic analysis of ketones.
References
Safety Operating Guide
Prudent Disposal of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one: A Safety-First Approach
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating the substance as hazardous until its properties are fully understood.
Immediate Safety and Operational Plan
When a specific Safety Data Sheet for a chemical is not available, it is imperative to handle the substance with the assumption that it may be hazardous. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given the unknown specific hazards of this compound, a comprehensive selection of Personal Protective Equipment (PPE) is required. This precautionary measure protects against potential chemical splashes, inhalation of vapors, and skin contact.
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects eyes from splashes and vapors that could cause irritation or injury.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the chemical. The specific glove material should be chosen for broad chemical resistance.[1][2] |
| Body Protection | A lab coat, buttoned, and made of a flame-resistant material like Nomex® is recommended. | Protects skin and clothing from contamination.[2] |
| Footwear | Closed-toe shoes that cover the entire foot. | Protects feet from spills.[2] |
| Respiratory Protection | If handling outside of a fume hood or if aerosol generation is possible, a respirator may be necessary. | Protects against inhalation of potentially harmful vapors or dusts.[1][2] |
Step 2: Segregation and Labeling of Waste
Proper segregation and labeling of chemical waste are crucial to prevent accidental mixing of incompatible substances and to ensure correct disposal by waste management professionals.
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for the waste. Plastic containers are often preferred to avoid breakage.[3][4]
-
Labeling : Immediately label the waste container with a hazardous waste tag.[3][5] The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the potential hazards (e.g., "Caution: Chemical with Unknown Hazards")
-
The date the waste was first added to the container.
-
-
Segregation : Store the waste container in a designated satellite accumulation area within the laboratory.[3][6] This area should be away from general lab traffic and incompatible chemicals should be stored separately.[5][6]
Step 3: Consultation and Disposal Request
Due to the lack of specific disposal information, consultation with your institution's Environmental Health and Safety (EHS) department is a mandatory step.
-
Contact EHS : Inform the EHS office about the chemical waste you need to dispose of and explicitly state that a specific Safety Data Sheet is unavailable.[7]
-
Provide Information : Supply the EHS office with all available information about the chemical, including its name, structure, and the process that generated the waste. This will aid them in determining the appropriate disposal route.[6][7]
-
Follow EHS Guidance : The EHS department will provide specific instructions for the final disposal procedure. This may involve on-site treatment or packaging for removal by a certified hazardous waste contractor.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of a chemical with unknown hazards, such as this compound.
Caption: Disposal workflow for a chemical with unknown hazards.
Regulatory Context
The disposal of chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA). It is the responsibility of the waste generator (the laboratory) to properly characterize and manage hazardous waste from its point of generation to its final disposal. State and local regulations may also apply and are often more stringent than federal laws. By following the procedures outlined above, laboratories can ensure they are operating in a safe and compliant manner.
References
- 1. falseguridad.com [falseguridad.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one. The following procedures are based on the known hazards associated with its chemical structure, specifically as an aromatic ketone and a substituted phenol, and general laboratory safety protocols.
Chemical Identifier:
-
IUPAC Name: this compound
Hazard Identification and Personal Protective Equipment (PPE)
Based on available data, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation. Due to its phenolic structure, it may be readily absorbed through the skin and could have systemic effects.[1][2][3][4] The following PPE is mandatory to minimize exposure.
| Hazard Class | Potential Effects | Required Personal Protective Equipment (PPE) |
| Skin Irritant | Causes skin irritation, redness, and potential burns. Phenolic compounds can be absorbed through the skin and may cause systemic toxicity.[1][2][3][4] | Gloves: Neoprene or butyl rubber gloves are recommended for handling the pure substance or concentrated solutions.[3][4][5] For dilute solutions and incidental contact, double-layered nitrile gloves may be sufficient, but should be changed immediately upon contact.[3] Protective Clothing: A flame-retardant lab coat, fully buttoned, along with long pants and closed-toe shoes are required.[6] |
| Eye Irritant | Causes serious eye irritation, which may lead to severe damage. | Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing.[3][6] |
| Respiratory Irritant | May cause irritation to the respiratory tract if inhaled as a dust or aerosol. | Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
-
Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[3][4]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area within the fume hood for the procedure.
2. Donning Personal Protective Equipment (PPE):
-
Put on the required PPE as specified in the table above, ensuring a proper fit.
3. Weighing and Solution Preparation:
-
Handle the solid form of the compound exclusively within the fume hood to prevent inhalation of dust particles.
-
Use anti-static weighing paper or a container to weigh the solid.
-
Slowly add the compound to the solvent to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation. Never heat in an open vessel outside of a fume hood.[4]
4. Post-Handling Procedures:
-
Thoroughly clean the work area with an appropriate solvent and decontaminant.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure.[4]
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills (less than 50 ml) within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4] For larger spills, evacuate the area and contact the institutional safety office. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Method: All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.[1]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
